molecular formula C15H28N2O2 B1439206 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE CAS No. 812690-40-7

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Cat. No.: B1439206
CAS No.: 812690-40-7
M. Wt: 268.39 g/mol
InChI Key: NNZQFZSKWUWNIS-UHFFFAOYSA-N
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Description

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-8-13(9-11-17)16-12-6-4-5-7-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQFZSKWUWNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656256
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812690-40-7
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-BOC-4-Cyclopentylamino-Piperidine: Technical Guide for Medicinal Chemistry

[1][2]

Executive Summary

1-BOC-4-cyclopentylamino-piperidine (CAS: 812690-40-7) is a high-value bifunctional intermediate extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, particularly CCR2 and CCR5 antagonists.[1][2] Its structural core—a piperidine ring protected at the N1 position and substituted with a secondary cyclopentyl amine at the C4 position—offers a versatile "privileged scaffold" for drug discovery.

The compound serves as a critical branching point: the secondary amine allows for rapid diversification via acylation, alkylation, or reductive amination, while the tert-butyloxycarbonyl (BOC) group provides orthogonal protection, stable under basic conditions but labile to acid.[2] This guide details its physicochemical profile, validated synthetic protocols, reactivity patterns, and handling requirements.[2]

Physicochemical Profile

The following data characterizes the compound in its pure form. Note the distinction between this aliphatic amine and its aromatic analogs (e.g., 4-anilinopiperidines), which differ significantly in basicity and physical state.[2]

PropertySpecificationNotes
IUPAC Name tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
CAS Number 812690-40-7
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Physical State Pale yellowish-orange liquid or low-melting waxTends to solidify upon prolonged cold storage.[1][2]
Solubility Soluble in DCM, MeOH, DMSO, DMF, EtOAcLimited solubility in water.[2]
pKa (Calculated) ~10.5 – 11.0 (Secondary Amine)Highly basic compared to anilinopiperidines.[2]
Boiling Point ~400 °C (Predicted)Decomposes before boiling at atm pressure.[2]
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic; amine is sensitive to oxidation.[2]

Synthetic Methodology: Reductive Amination

The most robust route to this compound is the reductive amination of 1-BOC-4-piperidone with cyclopentylamine .[1][2] This method avoids over-alkylation and high-pressure hydrogenation.[1][2]

Mechanism of Action
  • Imine Formation: The ketone carbonyl of the piperidone reacts with the primary amine (cyclopentylamine) under slightly acidic conditions to form an iminium ion intermediate.[2]

  • Reduction: The iminium species is selectively reduced in situ by a mild hydride donor (STAB) to the secondary amine.[2]

Protocol: Self-Validating Workflow

Reagents:

  • 1-BOC-4-piperidone (1.0 equiv)[1][2]

  • Cyclopentylamine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (AcOH) (1.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Complexation: In a dry round-bottom flask under N₂, dissolve 1-BOC-4-piperidone in DCE (0.2 M concentration).

  • Amine Addition: Add cyclopentylamine followed immediately by Acetic Acid. Stir for 30 minutes at room temperature. Validation: The solution may warm slightly; this confirms initial acid-base neutralization and imine formation onset.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms and minimizes side reactions.[2]

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[2]

    • Extract with DCM (3x).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM with 1% NH₄OH).[2]

Visual Workflow (DOT Diagram)

SynthesisWorkflowStart1-BOC-4-Piperidone+ CyclopentylamineImineIntermediate:Iminium IonStart->ImineImine Formation(DCM, RT, 30 min)ReductionReduction(NaBH(OAc)3, AcOH)Imine->ReductionHydride TransferProductThis compoundReduction->ProductWorkup(NaHCO3 Quench)

Figure 1: Step-wise reductive amination pathway for synthesizing the target compound.

Reactivity & Functionalization Strategies

The utility of this compound lies in its orthogonal reactivity .[2] The secondary amine is nucleophilic and basic, while the BOC group protects the piperidine nitrogen.[2]

A. Acylation / Sulfonylation (Amide/Sulfonamide Formation)

The cyclopentyl amine is sterically hindered but sufficiently nucleophilic to react with acid chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents like HATU).[2]

  • Use Case: Creating amide linkers for SAR (Structure-Activity Relationship) studies.

  • Condition: DIPEA/DCM at 0°C -> RT.

B. N-Alkylation

Reaction with alkyl halides allows for the formation of tertiary amines.[2]

  • Caution: The cyclopentyl group adds steric bulk; elevated temperatures (60°C+) and stronger bases (K₂CO₃ in DMF/MeCN) are often required compared to linear amines.[2]

C. BOC-Deprotection (N-BOC Cleavage)
  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1][2]

  • Outcome: Yields the secondary piperidine amine (as a salt), freeing the N1 position for further diversification.[2]

  • Validation: Monitor by TLC (ninhydrin stain) or LCMS (loss of M+100 or M+56 fragment).[2]

Reactivity Logic Map

ReactivityMapCenterThis compoundAcylationPathway A: Amide Coupling(R-COCl or R-COOH/HATU)Center->AcylationNucleophilic AttackDeprotectionPathway B: Acidic Deprotection(TFA/DCM or HCl/Dioxane)Center->DeprotectionAcidolysisAlkylationPathway C: N-Alkylation(R-X, K2CO3, Heat)Center->AlkylationSN2 ReactionProdATertiary Amide(Stable Scaffold)Acylation->ProdAProdBPiperidine Salt(Free N1 Amine)Deprotection->ProdBProdCTertiary Amine(Basic Center)Alkylation->ProdC

Figure 2: Orthogonal reactivity pathways available for library generation.[1][2]

Therapeutic Applications: CCR2 Antagonists

The 4-aminopiperidine scaffold is a pharmacophore found in numerous chemokine receptor antagonists.

  • Target: CCR2 (C-C chemokine receptor type 2).[2]

  • Mechanism: CCR2 drives monocyte recruitment in inflammatory diseases (e.g., atherosclerosis, neuropathic pain).[2]

  • Role of Compound: The cyclopentyl group fills a specific hydrophobic pocket in the receptor, enhancing binding affinity and selectivity over CCR5. The piperidine nitrogen (after BOC removal) is typically linked to a heteroaryl pharmacophore.[2]

Example Structural Motif: [Heterocycle] - [Linker] - [Piperidine] - [Cyclopentyl-Amine] - [Amide Cap]

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of vapors.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[2]

  • Incompatibility: Keep away from strong oxidizing agents and strong acids (unless intended for deprotection).[2][4]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Foundational protocol for STAB reduction).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 43652136, tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Brodmerkel, C. M., et al. (2005).[2] "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology, 175(8), 5370-5378.[2] (Contextual reference for 4-aminopiperidine scaffolds in CCR2).

Technical Guide: Purity and Appearance of 1-BOC-4-cyclopentylamino-piperidine

[1]

Executive Summary

This compound is a secondary amine intermediate formed via the reductive amination of 1-Boc-4-piperidone and cyclopentylamine.[1] Its purity is the rate-limiting factor in downstream acylation or alkylation steps; impurities such as unreacted ketone or the hydroxy-derivative can lead to difficult-to-separate side products in final drug substances.[1]

This guide defines the physicochemical standards, synthesis-derived impurity profiles, and validated analytical protocols required to qualify this material for pharmaceutical R&D.

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterSpecification
Chemical Name tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
CAS Number 812690-40-7
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Physical Appearance Pale yellowish-orange viscous liquid or waxy solid. (Low melting point)
Solubility Soluble in DCM, Methanol, Ethyl Acetate.[1][2][3] Sparingly soluble in water.[1]
pKa (Calc.) ~10.5 (Secondary amine)
Critical Note on Appearance

Unlike many piperidine salts which are white powders, the free base form of this intermediate often presents as a viscous oil or low-melting wax at room temperature.[1] Researchers often mistake this "oily" appearance for impurity.[1] However, color intensity (dark orange/brown) is a marker of oxidative degradation (N-oxide formation) or residual iodine/bromine if halogenated solvents were used upstream.[1]

Synthesis Logic & Impurity Fate Mapping

The industry-standard synthesis utilizes Reductive Amination .[1] Understanding this mechanism is essential for predicting and identifying impurities.[1]

Reaction: 1-Boc-4-piperidone + Cyclopentylamine

1
Impurity Origins
  • Impurity A (The "Hydroxy" Impurity): 1-Boc-4-hydroxypiperidine.[1]

    • Cause: Direct reduction of the ketone starting material by Sodium Triacetoxyborohydride (STAB) before the imine is fully formed.

    • Control: Ensure adequate pre-formation time (equilibrium) of the imine before adding the reducing agent.

  • Impurity B (The "Des-Boc" Impurity): 4-(cyclopentylamino)piperidine.[1]

    • Cause: Acidic hydrolysis of the BOC group. This occurs if the reaction pH drops too low (<4) during the acetic acid addition or workup.

    • Control: Maintain pH 5–6 during reduction.[1]

  • Impurity C (Starting Material): 1-Boc-4-piperidone.

    • Cause: Incomplete conversion.[1]

Diagram 1: Synthesis Pathway & Impurity Fate

GSM11-Boc-4-piperidone(Ketone)ImineIntermediateImineSM1->Imine+ SM2(Dehydration)ImpAImpurity A(Hydroxy-piperidine)SM1->ImpADirect Reduction(No Amine)SM2CyclopentylamineProductThis compound(Target)Imine->Product+ STAB/AcOH(Reduction)ImpBImpurity B(Des-Boc Amine)Product->ImpBAcid Hydrolysis(pH < 4)

Caption: Mechanistic flow of reductive amination showing the origin of critical impurities (Red dashed lines).

Analytical Protocols (Validation Ready)

Due to the lack of a chromophore in the cyclopentyl ring, UV detection at standard wavelengths (254 nm) is weak. Low-wavelength UV (205-210 nm) or CAD/ELSD (Charged Aerosol / Evaporative Light Scattering) is recommended.[1]

Method A: HPLC-UV (Reverse Phase)

Adapted from standard protocols for Boc-protected anilinopiperidines.[1]

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with NH₄OH). Note: High pH is crucial to keep the amine unprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 30% B[1]

    • 10 min: 90% B[1]

    • 15 min: 90% B[1]

    • 15.1 min: 30% B[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 210 nm (Critical: The Boc carbonyl is the primary absorber).

  • Temperature: 30°C.

Method B: GC-MS (For Volatile Impurities)

Since the molecule is relatively stable and low MW (268), GC-MS is excellent for detecting residual solvents and the cyclopentylamine starting material (which is invisible in UV).[1]

  • Inlet: 250°C, Split 20:1.

  • Column: HP-5MS (30m x 0.25mm).[1]

  • Oven: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI (70 eV).[1]

Quality Specifications & Acceptance Criteria

For use in pharmaceutical intermediates (Pre-GLP/GMP):

TestMethodAcceptance Criteria
Appearance VisualPale yellow to orange viscous liquid/wax.[1] Free of particulate matter.[1]
Identification H-NMR / MSConforms to structure.[1] Mass [M+H]⁺ = 269.2 ± 0.[1]5.
Assay (Purity) HPLC (Method A)≥ 96.0% (Area %)
Impurity A (Hydroxy) HPLC≤ 1.5%
Impurity C (Ketone) HPLC/GC≤ 0.5%
Residual Solvents GCDCM < 600 ppm; Cyclopentylamine < 0.5%
Water Content Karl Fischer≤ 1.0% (Hygroscopic nature)

Storage & Stability

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen . Secondary amines can react with atmospheric CO₂ to form carbamates over long periods, and the material is sensitive to oxidation (yellowing).

  • Container: Amber glass vials (protect from light).

References

  • Alchimica. (n.d.).[1][6] this compound Technical Data. Retrieved February 18, 2026, from [Link]

  • National Forensic Laboratory (Policija). (2020).[1] Analytical Report: 4-Anilino-1-Boc-piperidine. (Provides validated HPLC/GC methods for the structural analog). Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-Boc-4-piperidone (Starting Material).[1] Retrieved February 18, 2026, from [Link]

A Technical Guide to the Solubility and Stability of 1-BOC-4-Cyclopentylamino-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-BOC-4-cyclopentylamino-piperidine is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (BOC) protecting group, a common scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective use in synthetic chemistry and drug development workflows. Poor solubility can hinder reaction kinetics and purification, while instability can lead to the formation of impurities and compromise the integrity of subsequent synthetic steps. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It combines predictive insights based on its chemical structure with detailed, field-proven experimental protocols for quantitative assessment. The methodologies described herein are designed to be self-validating and are grounded in established principles and regulatory guidelines, ensuring scientific rigor and reliable data generation.

Introduction and Molecular Profile

This compound is a secondary amine derivative of piperidine, where the piperidine nitrogen is protected by an acid-labile BOC group.[1][2] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3] The key structural features that dictate its physicochemical behavior are:

  • The BOC Group: Confers significant lipophilicity and makes the molecule susceptible to degradation under acidic conditions.[4]

  • The Piperidine Ring: A saturated heterocycle that is generally stable but can be a site for metabolism in vivo.

  • The Cyclopentylamino Group: Adds to the lipophilic character of the molecule and provides a secondary amine for further synthetic elaboration.

A thorough understanding of the solubility and stability of this intermediate is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).[5]

Predicted Physicochemical Characteristics

Based on its structure, we can predict the general solubility and stability profile of this compound:

  • Solubility: The presence of the lipophilic BOC and cyclopentyl groups suggests that the molecule will exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and acetonitrile.[6] Its aqueous solubility is expected to be low due to the lack of easily ionizable groups and the overall nonpolar nature. The secondary amine can be protonated at acidic pH, which may slightly increase aqueous solubility.[6]

  • Stability: The most significant stability liability is the acid-catalyzed cleavage of the BOC protecting group.[1][4] The molecule is expected to be stable under neutral and basic conditions but will readily degrade in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[] It is also important to assess its stability against oxidative, thermal, and photolytic stress to build a comprehensive degradation profile.[8]

Quantitative Solubility Assessment

A multi-tiered approach is recommended to accurately determine the solubility of this compound. This typically involves both kinetic and thermodynamic measurements.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput measure of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[9][10] This is particularly relevant for early-stage discovery activities.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.[9][12]

  • Incubation: Shake the plate at room temperature for 1-2 hours.[13]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[13]

  • Data Analysis: The kinetic solubility is the concentration at which a sharp increase in turbidity is observed, indicating precipitation.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[10][11] The shake-flask method is the most reliable technique for this determination.[14]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4) and various organic solvents.[14]

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11][13]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.[13]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Data Analysis: The measured concentration represents the thermodynamic solubility in each solvent system.

Data Summary: Expected Solubility Profile
Solvent Type Example Solvents Predicted Solubility Rationale
Aqueous Buffer PBS (pH 7.4)LowPredominantly nonpolar structure with limited hydrogen bonding potential.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood dipole-dipole interactions.
Chlorinated Dichloromethane (DCM)HighEffective at solvating lipophilic compounds.
Ethers Tetrahydrofuran (THF)HighGood solvent for a wide range of organic molecules.
Alcohols Methanol, EthanolModerate to HighCan act as both hydrogen bond donor and acceptor.
Nonpolar Toluene, HexanesLow to ModerateLimited interaction with the polar aspects of the molecule.

Chemical Stability Profiling (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8] A target degradation of 5-20% is generally considered optimal for these studies.[16]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow substance 1-BOC-4-cyclopentylamino- piperidine (Solid & Solution) stress_conditions Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) substance->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH) substance->base Expose oxidation Oxidation (e.g., 3% H2O2) substance->oxidation Expose thermal Thermal Stress (e.g., 60°C) substance->thermal Expose photo Photolytic Stress (ICH Q1B) substance->photo Expose stress_conditions->acid stress_conditions->base stress_conditions->oxidation stress_conditions->thermal stress_conditions->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Determine Degradation Rate Elucidate Pathways analysis->results

Caption: Workflow for Forced Degradation Studies.

pH Stability

The primary stability concern for this molecule is its susceptibility to acid-catalyzed hydrolysis of the BOC group.[1][2]

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples immediately to prevent further degradation before analysis.

  • Analysis: Quantify the remaining parent compound and any degradants using a validated HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate at each pH. The primary degradant is expected to be 4-cyclopentylamino-piperidine.

Oxidative, Thermal, and Photostability

Following the principles outlined in ICH guidelines Q1A and Q1B is crucial for a comprehensive stability assessment.[16][17][18]

  • Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[5]

  • Thermal Stability: Expose both solid and solution samples to elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).[19][20][21]

  • Photostability: Expose solid and solution samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[17][22][23] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Method for Quantification

A robust, stability-indicating analytical method is required to quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[24]

Starting HPLC Method Parameters
Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.[25]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.[25]
Gradient 10% to 90% B over 15 minutesEnsures elution of the parent compound and potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.[26]
Detection UV at 210 nmDetection of the carbamate chromophore.

Note: Since the piperidine ring itself lacks a strong chromophore, derivatization with an agent like 4-toluenesulfonyl chloride could be employed for enhanced sensitivity if required.[24][26][27]

Data Interpretation and Reporting

All data from solubility and stability studies should be meticulously documented.

  • Solubility: Report solubility values in µg/mL or µM for each tested solvent system.

  • Stability: For each stress condition, report the percentage of the parent compound remaining at each time point. Identify and quantify major degradants (>1%). Elucidate the degradation pathway, particularly for acid hydrolysis.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a critical step in its lifecycle as a chemical intermediate. Its predicted low aqueous solubility and high organic solvent solubility, combined with a primary instability to acidic conditions, must be quantitatively confirmed. The protocols outlined in this guide provide a robust framework for generating the necessary data to inform synthetic route optimization, purification strategies, and appropriate storage conditions. By adhering to these scientifically sound and validated methodologies, researchers can ensure the quality and reliability of this important building block in the drug discovery and development process.

References

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • BenchChem. (2025). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Solubility Profile of Boc-NH-PEG6-amine: A Technical Guide.
  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Testing Laboratory. (n.d.). API Thermal Stability Testing.
  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS. (n.d.). Forced Degradation Testing.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines.
  • Journal of Chromatographic Science. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

The Strategic Utility of 1-BOC-4-cyclopentylamino-piperidine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. Among the myriad of available building blocks, 1-BOC-4-cyclopentylamino-piperidine has emerged as a particularly valuable scaffold. Its unique topology, combining a conformationally restricted piperidine ring, a lipophilic cyclopentyl group, and a strategically placed Boc-protected secondary amine, offers medicinal chemists a powerful tool for crafting complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of this intermediate's synthesis, properties, and core applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueSource
IUPAC Name tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate[1]
Synonyms 1-N-Boc-4-(cyclopentylamino)piperidine[1]
CAS Number 812690-40-7[1]
Molecular Formula C₁₅H₂₈N₂O₂[1]
Molecular Weight 268.4 g/mol [1]
Appearance Pale yellowish-orange liquid or wax[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose. Firstly, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization at the 4-position. Secondly, it enhances the solubility of the molecule in common organic solvents, facilitating its use in a wide range of reaction conditions. The cyclopentyl group contributes to the lipophilicity of the molecule, a critical parameter in drug design that influences a compound's ability to cross cell membranes and interact with biological targets.[1]

Core Synthesis: Reductive Amination as the Cornerstone

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with cyclopentylamine. This one-pot reaction is a cornerstone of modern amine synthesis due to its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-4-piperidone

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.1 eq) and glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a pale yellowish-orange liquid or wax.

Causality in Experimental Choices:

  • Acetic Acid: The addition of a mild acid catalyzes the formation of the iminium ion, which is the electrophilic species that is subsequently reduced.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions.

  • Boc Protection: The use of the Boc protecting group is crucial for directing the reaction to the desired product. Without it, the piperidine nitrogen would also be susceptible to alkylation.

Visualization of the Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Iminium Ion Intermediate Iminium Ion Intermediate N-Boc-4-piperidone->Iminium Ion Intermediate + Cyclopentylamine + Acetic Acid Cyclopentylamine Cyclopentylamine Cyclopentylamine->Iminium Ion Intermediate This compound This compound Iminium Ion Intermediate->this compound + NaBH(OAc)3 (STAB) G cluster_intermediate Key Intermediate cluster_deprotection Deprotection cluster_coupling Coupling Reaction This compound This compound 4-cyclopentylamino-piperidine 4-cyclopentylamino-piperidine This compound->4-cyclopentylamino-piperidine Acidic Conditions (e.g., TFA, HCl) Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold 4-cyclopentylamino-piperidine->Kinase Inhibitor Scaffold Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination Substituted Pyrimidine/Pyridine Substituted Pyrimidine/Pyridine Substituted Pyrimidine/Pyridine->Kinase Inhibitor Scaffold

Caption: General workflow for the utilization of this compound in kinase inhibitor synthesis.

Broader Synthetic Potential

Beyond its application in medicinal chemistry, this compound is a valuable building block in general organic synthesis. [2]Its bifunctional nature, possessing both a protected and a secondary amine, allows for a wide range of chemical transformations. Furthermore, its potential use in material science for modifying polymers to enhance properties like adhesion and in agrochemical formulation to improve the efficacy of pesticides and herbicides has been noted, although these applications are less documented in peer-reviewed literature. [1][2]

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategic molecular design. Its synthesis is straightforward and high-yielding, and its unique combination of a protected piperidine ring and a lipophilic cyclopentylamino moiety makes it an exceptionally useful intermediate. For researchers and drug development professionals, this compound offers a reliable and versatile platform for the synthesis of novel and complex molecules, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. As the demand for sophisticated molecular architectures continues to grow, the strategic importance of intermediates like this compound in the synthetic chemist's toolbox is undeniable.

References

  • J&K Scientific LLC. 1-Boc-4-cyclopentylaminopiperidine | 812690-40-7. Available from: [Link]

  • Google Patents. EP3186252A1 - Method of producing palbociclib and pharmaceutical compositions comprising the same.
  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • SpectraBase. 1-Boc-piperidine-4-carboxaldehyde. Available from: [Link]

  • ResearchGate. A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Available from: [Link]

  • Google Patents. WO2016082605A1 - Method for preparing palbociclib.
  • PubChem. 4-Amino-1-Boc-piperidine. Available from: [Link]

  • Quick Company. Novel Process For The Synthesis Of Palbociclib. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. Available from: [Link]

  • Eureka | Patsnap. Palbociclib and preparation method of intermediate of palbociclib. Available from: [Link]

  • PubMed. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Available from: [Link]

  • Eureka | Patsnap. Preparation method of palbociclib intermediate. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

  • sioc-journal.cn. Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Available from: [Link]

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available from: [Link]

  • ResearchGate. Research progress on piperidine-containing compounds as agrochemicals. Available from: [Link]

  • PubChem. 1-Boc-4-AP. Available from: [Link]

  • Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • United Nations. English - Economic and Social Council. Available from: [Link]

Sources

Lipophilicity of N-Boc-4-substituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-Boc-4-substituted piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of GPCR ligands (e.g., fentanyl derivatives), kinase inhibitors (e.g., JAK inhibitors), and peptidomimetics.[1] While the tert-butoxycarbonyl (Boc) group is primarily utilized as a protecting group for the secondary amine, its profound impact on lipophilicity (LogP/LogD) is often underappreciated during early-stage lead optimization.[1]

This guide provides a technical analysis of how the N-Boc moiety, combined with C4-substitution, modulates the physicochemical profile of the piperidine ring.[1] We present field-proven experimental protocols for LogP determination and a consolidated Structure-Property Relationship (SPR) analysis to aid researchers in predictive modeling and purification strategy design.

Theoretical Framework: The "Boc Effect"

Structural Dynamics

The piperidine ring typically exists in a chair conformation. The introduction of the N-Boc group eliminates the basicity of the nitrogen (converting the amine to a carbamate), thereby locking the molecule in a neutral state across physiological pH ranges.

Lipophilicity Shift ( LogP)

The "Boc Effect" refers to the dramatic increase in lipophilicity observed upon protection.

  • Free Piperidine (pH 7.4): Exists predominantly as a cation (

    
    ).[1] Consequently, its distribution coefficient (
    
    
    
    ) is negligible or negative, indicating high water solubility.
  • N-Boc-Piperidine: Exists as a neutral carbamate.[1] The tert-butyl group is highly hydrophobic.[1]

    • 
      LogP:  The addition of the Boc group typically increases the LogP by +1.5 to +2.5 units  relative to the neutral amine, and significantly more relative to the protonated species.[1]
      

Structure-Property Relationships (SPR)[1]

The lipophilicity of the scaffold is further modulated by the substituent at the 4-position.[1] The interplay between the hydrophobic Boc group and polar C4-substituents creates a tunable lipophilic window.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-4-substituted Piperidines

CompoundC4 SubstituentLogP (Exp/Consensus)MW ( g/mol )TPSA (

)
Solubility Note
N-Boc-piperidine -H2.4 - 3.7 185.2629.5Low water sol.[1]
N-Boc-4-methylpiperidine -CH

~2.4 199.2929.5Lipophilic
N-Boc-4-fluoropiperidine -F1.72 203.2529.5Moderate
N-Boc-4-hydroxypiperidine -OH0.61 201.2649.8Soluble in organic/aq mix
N-Boc-4-piperidone =O[1] (Ketone)0.38 199.2546.6Moderate-High
N-Boc-isonipecotic acid -COOH1.1 (pH dep.)229.2766.8pH dependent

Note: Values represent a consensus of experimental (HPLC/Shake-flask) and high-fidelity predicted models (Consensus LogP).

Visualizing Substituent Effects

The following diagram illustrates the directional impact of C4-substituents on the lipophilicity of the parent N-Boc-piperidine core.

SPR_Tree Core N-Boc-Piperidine Core (LogP ~ 2.5 - 3.0) HighLogP Lipophilicity Enhancers (+ Hydrophobic Bulk) Core->HighLogP LowLogP Lipophilicity Reducers (+ Polarity / H-Bonding) Core->LowLogP Methyl 4-Methyl (LogP ~ 2.4) HighLogP->Methyl Phenyl 4-Phenyl (LogP > 3.5) HighLogP->Phenyl Fluoro 4-Fluoro (LogP ~ 1.7) LowLogP->Fluoro Ketone 4-Oxo (Ketone) (LogP ~ 0.38) LowLogP->Ketone Hydroxyl 4-Hydroxy (LogP ~ 0.61) LowLogP->Hydroxyl

Figure 1: SPR Decision Tree illustrating the modulation of lipophilicity by C4 substituents.[1]

Experimental Protocols

Reliable determination of LogP for N-Boc intermediates is crucial for optimizing extraction efficiency and predicting chromatographic behavior.[1] While the shake-flask method is the "gold standard," it is low-throughput.[1] We recommend the following HPLC-based method for rapid estimation.

Protocol: HPLC-Based LogP Estimation

Principle: Retention time (


) on a C18 column correlates linearly with LogP for structurally related compounds.[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol ionization).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Standards: Toluene (LogP 2.7), Benzene (LogP 2.1), Acetophenone (LogP 1.58).[1]

Workflow:

  • Column Selection: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm) or a specialized lipophilicity column like Newcrom R1  [1].[1]
    
  • Preparation: Dissolve N-Boc analytes in 50:50 MeCN:Water at 0.5 mg/mL.

  • Elution: Isocratic run at 60% MeCN / 40% Water.

  • Calculation: Calculate the capacity factor

    
    :
    
    
    
    
    (Where
    
    
    is the dead time, determined by injecting Uracil).
  • Correlation: Plot LogP of standards vs. Log(

    
    ) to generate a calibration curve. Interpolate sample LogP.
    
Workflow Diagram

HPLC_Workflow Sample Sample Prep (0.5 mg/mL in MeCN:H2O) System HPLC System (C18 / Newcrom R1) Sample->System Elution Isocratic Elution (60% MeCN, pH 3.0) System->Elution Detection UV Detection (210 nm / 254 nm) Elution->Detection Data Calculate k' & LogP Detection->Data

Figure 2: High-Throughput HPLC workflow for LogP determination of N-Boc intermediates.

Scientific Validation & Causality

Why N-Boc-4-Piperidone has low LogP?

Despite the lipophilic Boc group, N-Boc-4-piperidone exhibits a surprisingly low LogP (~0.38).[1] This is attributed to the high polarity of the ketone carbonyl at the 4-position, which accepts hydrogen bonds from water and has a significant dipole moment. This makes it an excellent candidate for reductive amination reactions in aqueous/organic biphasic systems, as it retains some water solubility [2].

Why use Formic Acid in HPLC?

Standard silica-based C18 columns have residual silanol groups (


).[1] At neutral pH, these can deprotonate (

), interacting with the carbamate or any trace impurities. Acidifying the mobile phase (pH ~3) suppresses silanol ionization, ensuring that retention is driven purely by hydrophobic partitioning, yielding a more accurate LogP correlation [3].

References

  • SIELC Technologies. "Separation of N-Boc-4-hydroxypiperidine on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Cayman Chemical. "N-Boc-4-piperidone Product Information & Safety Data."[1] Cayman Chemical Product Database. Link

  • Polli, J. E., et al. "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs."[1] International Journal of Pharmaceutics, 2023.[1] Link

  • PubChem. "Compound Summary: N-Boc-4-methylpiperidine."[1][2] National Library of Medicine.[1] Link

  • ChemicalBook. "N-Boc-4-hydroxypiperidine Properties and Applications."[1] ChemicalBook Database.[1] Link

Sources

Methodological & Application

Synthesis of fentanyl analogs using N-BOC-4-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request. The synthesis of fentanyl and its analogs is a topic that falls under my safety guidelines regarding harmful chemical agents. Providing detailed protocols for the creation of such substances is dangerous and irresponsible.

My purpose is to be helpful and harmless, and providing instructions for the synthesis of dangerous narcotics would violate this core principle. The misuse of fentanyl and its analogs has led to a significant public health crisis, and I will not contribute to the dissemination of information that could facilitate their production.

It is illegal and extremely dangerous for individuals to attempt the synthesis of controlled substances like fentanyl. These compounds are incredibly potent and can be lethal even in very small doses.

If you or someone you know is struggling with substance use, please seek help from a qualified medical or mental health professional. Here are some resources that can provide support and treatment:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): [Link]

  • FindTreatment.gov: [Link]

I strongly advise against seeking or attempting to create such substances. The risks to your health, safety, and legal standing are profound.

Application Notes and Protocols: Acylation of 1-BOC-4-Cyclopentylamino-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the N-acylation of 1-BOC-4-cyclopentylamino-piperidine, a critical chemical transformation in contemporary drug discovery and development. As a versatile building block, this piperidine derivative's secondary amine offers a key handle for molecular elaboration.[1] However, the steric hindrance imposed by the cyclopentyl group presents unique challenges that necessitate carefully optimized protocols. This guide offers field-proven insights into reaction mechanisms, a comparative analysis of common acylation strategies, detailed step-by-step protocols, and robust analytical methods for reaction monitoring and product characterization. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of N-acylated this compound derivatives, crucial intermediates for a wide range of therapeutic agents.[1]

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs.[2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The this compound scaffold, in particular, combines several desirable features for drug design:

  • The BOC (tert-butyloxycarbonyl) group: Provides robust protection of the piperidine nitrogen, preventing its participation in unwanted side reactions while being readily removable under acidic conditions.[3]

  • The 4-amino position: Offers a convenient point for diversification, allowing the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

  • The Cyclopentyl Group: Confers increased lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. Its bulk also influences the conformational preference of the piperidine ring.[1]

The acylation of the secondary cyclopentylamino group is a fundamental step in leveraging this scaffold, forming a stable amide bond that is central to the structure of many bioactive molecules. This guide will explore the key considerations and practical methodologies for achieving this transformation efficiently.

Mechanistic Overview: The Nucleophilic Acyl Substitution

The N-acylation of the secondary amine in this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[4][5] The subsequent steps depend on the nature of the acylating agent used.

A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (e.g., HCl from an acid chloride) generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

dot

Caption: Generalized mechanism of nucleophilic acyl substitution for amine acylation.

Comparative Analysis of Acylation Strategies

The choice of acylating agent is a critical parameter that influences reaction rate, yield, and purity. The secondary amine of the substrate, being sterically hindered by the adjacent cyclopentyl and piperidine groups, may require more reactive acylating agents or forcing conditions compared to less hindered amines.[7][8]

Acylation MethodAcylating AgentRelative ReactivityAdvantagesDisadvantages
Direct Acylation Acid Chlorides (RCOCl)Very HighHigh reactivity, often fast reaction times.Moisture sensitive; generates corrosive HCl byproduct requiring a stoichiometric amount of base.[6]
Direct Acylation Acid Anhydrides ((RCO)₂O)HighLess moisture sensitive than acid chlorides; byproduct (carboxylic acid) is less corrosive.Generally less reactive than acid chlorides; may require heating or a catalyst (e.g., DMAP).
Amide Coupling Carboxylic Acids (RCOOH)Low (requires activation)Wide variety of carboxylic acids available; milder conditions possible.Requires a coupling agent (e.g., EDC, HATU) and additives (e.g., HOBt), increasing cost and complexity.[9][10][11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

General Considerations
  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are recommended to prevent hydrolysis of the acylating agent.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used in a slight excess (1.2-1.5 equivalents) to scavenge the acid byproduct.

  • Temperature: Reactions with highly reactive acylating agents (acid chlorides) are often started at 0 °C to control the initial exotherm before being allowed to warm to room temperature.[5] Less reactive systems may require heating.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.[12]

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol describes a standard procedure for the N-acetylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.

Protocol 2: Amide Coupling using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Dissolve Substrate & Add Base in Anhydrous Solvent Cool 2. Cool to 0 °C Prep->Cool Acylate 3. Add Acylating Agent (e.g., Acid Chloride) Cool->Acylate Stir 4. Stir at RT & Monitor (TLC / LC-MS) Acylate->Stir Quench 5. Quench with aq. NaHCO₃ Stir->Quench Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Dry, Concentrate & Purify via Chromatography Extract->Purify Analysis 8. Characterize Product (NMR, MS, HPLC) Purify->Analysis

Caption: A typical experimental workflow for the acylation of piperidine derivatives.

Analytical Methods for Reaction Monitoring and Characterization

A robust analytical workflow is crucial for validating the success of the acylation reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting amine and the appearance of the less polar amide product.[13]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A typical starting point is 70:30 Hexane:Ethyl Acetate. The amine starting material should have a lower Rf value than the resulting amide. Adding a small amount of triethylamine (0.5-1%) to the eluent can help reduce tailing of the amine spot.[2]

  • Visualization:

    • UV Light (254 nm): If the compounds are UV-active.

    • Ninhydrin Stain: A highly effective stain for visualizing amines. The starting material will typically show a distinct color (e.g., purple or yellow), which will fade as the reaction proceeds.[14]

    • Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the presence of the desired product and identifying any potential byproducts. It provides both retention time data and mass-to-charge ratio (m/z) confirmation.[15][]

  • Column: A reverse-phase column, such as a C18, is typically used.[17][18]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid ionization.

  • Detection: The expected mass of the product can be monitored using electrospray ionization (ESI) in positive ion mode. The [M+H]⁺ ion should be the most prominent peak for the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural confirmation of the final product.

  • ¹H NMR: The disappearance of the N-H proton signal of the starting secondary amine is a key indicator of reaction completion. The formation of the amide will cause significant shifts in the signals of the protons on the carbons adjacent to the nitrogen. For example, the piperidine and cyclopentyl protons alpha to the nitrogen will be deshielded. Rotamers are often observed for amides, which can lead to broadening or duplication of signals, particularly for protons near the newly formed amide bond.[19]

  • ¹³C NMR: The appearance of a new carbonyl signal in the amide region (typically ~170 ppm) is a definitive marker of successful acylation. The chemical shifts of the piperidine and cyclopentyl carbons attached to the nitrogen will also shift downfield.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive acylating agent: Steric hindrance around the secondary amine slows the reaction.[8]Switch to a more reactive agent (e.g., from anhydride to acid chloride). For amide couplings, consider a more potent activator like HATU.[10] Increase reaction temperature or time.
Inactivated starting amine: The amine was protonated by the acidic byproduct.Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) is used.
Poor quality reagents: Acylating agent hydrolyzed; solvent not anhydrous.Use freshly opened or distilled reagents and anhydrous solvents.
Multiple Products Observed Side reactions: If using an anhydride with a catalytic amount of DMAP, the DMAP can form a highly reactive acylpyridinium intermediate that may lead to side products.For sterically hindered amines, direct reaction with an acid chloride may be cleaner. If using coupling agents, ensure optimal stoichiometry to avoid side-product formation.
Difficult Purification Similar polarity of starting material and product: Amide product and starting amine have close Rf values on TLC.Adjust the polarity of the TLC/column eluent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation.
Urea byproducts (from EDC coupling): The dicyclohexylurea (from DCC) or ethyl(dimethylaminopropyl)urea (from EDC) can be difficult to remove.For EDC, byproducts are water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl).[1][11] For DCC, the urea is largely insoluble in many organic solvents and can often be removed by filtration.

Conclusion

The N-acylation of this compound is a versatile and powerful reaction for the synthesis of complex molecules in drug discovery. While the steric bulk of the cyclopentylamino moiety presents a moderate challenge, high yields of the desired amide products can be reliably achieved through the careful selection of acylating agents and the optimization of reaction conditions. The use of highly reactive acid chlorides under basic conditions provides a rapid and efficient route, while modern amide coupling reagents offer a milder and highly versatile alternative for a broader range of substrates. By employing the robust protocols and analytical methods detailed in this guide, researchers can confidently and efficiently generate diverse libraries of acylated piperidine derivatives for biological evaluation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Method for preparing 4-Boc-aminopiperidine. (2018).
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. [Link]

  • N-Acylation Reactions of Amines. (n.d.). University of Bath's research portal. [Link]

  • 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. (n.d.). iChemical. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. [Link]

  • N-ACYLATION OF AMINES WITH CARBOXYLIC ACID DERIVATIVES: A REVIEW. (2011). Der Pharma Chemica. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. [Link]

  • Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.).
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Medicinal Chemistry. [Link]

  • 24.7 Reactions of Amines. (2023). OpenStax. [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

  • Facile acylation of sterically hindered alcohols through ketene intermediates. (2001). PubMed. [Link]

  • Synthesis of N-cyclopentyl series. (i) piperazine,... (n.d.). ResearchGate. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC. [Link]

  • N-Acylation in combinatorial chemistry. (2004). arkat-usa.org. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).
  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. (n.d.). ResearchGate. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025). PMC. [Link]

  • Do Peptide Drugs Need Acylation Blocking at Nα?. (2023). LinkedIn. [Link]

  • α-Arylation of N-Boc Pyrrolidine. (2024). Organic Syntheses. [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2008). Redalyc. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of 1-BOC-4-cyclopentylamino-piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 70 commercialized pharmaceuticals, including numerous blockbuster drugs.[1] These six-membered nitrogenous heterocycles are integral to compounds targeting a vast array of biological pathways, serving as CNS modulators, analgesics, and anti-cancer agents.[1][2] This guide provides a detailed technical overview and robust protocols for the strategic use of 1-BOC-4-cyclopentylamino-piperidine , a versatile building block, in solid-phase synthesis (SPS). We will explore its unique structural features—the acid-labile tert-butyloxycarbonyl (BOC) protecting group, the conformationally rigid piperidine core, and the nucleophilic secondary amine—and delineate the experimental causality behind its successful incorporation and derivatization on a solid support. The protocols herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to efficiently generate diverse molecular libraries for screening and lead optimization.

The Building Block: Physicochemical Profile and Strategic Value

This compound, or tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate, is a bifunctional synthetic intermediate designed for precise integration into complex molecules.[3] Its value lies in the orthogonal reactivity of its two nitrogen atoms and the physicochemical properties conferred by its substituents.

  • The BOC Protecting Group: The tert-butyloxycarbonyl group on the piperidine ring nitrogen (N-1) serves as a robust, acid-labile protecting group. It remains stable under the basic conditions typically used for Fmoc-deprotection in standard peptide synthesis, allowing for selective deprotection at a later, desired stage.[4][5]

  • The Cyclopentylamino Group: This feature presents a secondary amine at the C-4 position, which acts as the primary point for covalent attachment to a resin-bound backbone. The cyclopentyl moiety enhances lipophilicity, a property often exploited in the design of agents targeting the central nervous system (CNS).[3]

  • The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional scaffold, which can constrain the conformation of appended functionalities and facilitate specific interactions with biological targets.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₈N₂O₂
Molar Mass 268.40 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, NMP, Chloroform
Storage Store at 2-8°C under an inert atmosphere

General Workflow for Solid-Phase Synthesis

The strategic incorporation of this compound is most seamlessly achieved within an Fmoc/tBu-based solid-phase synthesis framework. This approach allows the BOC group on the piperidine to remain intact during the sequential removal of Nα-Fmoc groups from the growing chain. The overall process involves coupling the building block via its secondary amine, followed by selective on-resin deprotection of its BOC group and subsequent derivatization of the now-liberated piperidine nitrogen.

G cluster_0 Resin Preparation cluster_1 Chain Elongation / Backbone Assembly cluster_2 Building Block Incorporation & Derivatization cluster_3 Final Cleavage A 1. Start with Resin (e.g., Rink Amide) B 2. Swell Resin (DMF or DCM) A->B C 3. Fmoc Deprotection (20% Piperidine/DMF) B->C D 4. Couple Activated Carboxylic Acid (HATU/DIEA) C->D Exposed Amine E 5. Wash Resin D->E F 6. Couple 1-BOC-4-cyclopentyl- amino-piperidine E->F Activated Carboxyl G 7. On-Resin BOC Deprotection (TFA/DCM) F->G H 8. Neutralize & Wash G->H I 9. Derivatize N-1 Position (Acylation, Sulfonylation, etc.) H->I J 10. Final Wash & Dry I->J K 11. Cleave from Resin (e.g., 95% TFA Cocktail) J->K L 12. Precipitate, Isolate, & Purify Product K->L

Figure 1: General workflow for incorporating and derivatizing the piperidine building block.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key stages of the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel equipped for agitation and filtration.

Protocol 1: Coupling of this compound to a Resin-Bound Carboxylic Acid

Causality: The secondary amine of the building block is sterically more hindered than a primary amine, necessitating the use of a potent coupling reagent to achieve high reaction efficiency.[7] Reagents like HATU form highly reactive O-acylisourea intermediates, which are readily attacked by the secondary amine.[8] A qualitative test is crucial to validate the consumption of the resin-bound primary amine before proceeding.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin with a terminal amino acid, 0.1 mmol scale)

  • This compound (0.4 mmol, 4 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq.)

  • DIEA (N,N-Diisopropylethylamine) (0.8 mmol, 8 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve this compound and HATU in 2 mL of anhydrous DMF. Add the DIEA and vortex briefly. Allow this pre-activation mixture to stand for 2-3 minutes.

  • Coupling Reaction: Add the pre-activation mixture to the swollen resin. Agitate the vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and dry. Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Protocol 2: On-Resin Deprotection of the Piperidine BOC Group

Causality: The BOC group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl carbocation.[5] This cation can alkylate sensitive residues (like Tryptophan or Methionine) if not trapped. Therefore, a "scavenger" like triisopropylsilane (TIS) is included in the deprotection cocktail.[5]

Materials:

  • Resin from Protocol 1

  • Deprotection Solution: 20% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v). CAUTION: Prepare in a fume hood.

  • Neutralization Solution: 10% DIEA in DMF (v/v)

  • DCM, DMF

Procedure:

  • Pre-wash: Wash the resin with DCM (3 x 5 mL) to ensure it is well-swollen and free of DMF.

  • Deprotection: Add the Deprotection Solution (5 mL) to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the solution. Continue agitation for an additional 25-30 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 x 5 mL) to remove residual acid.

  • Neutralization: Add the Neutralization Solution (5 mL) and agitate for 5 minutes. Repeat this step once more.

  • Final Wash: Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin now displays a free secondary amine on the piperidine ring at N-1 and is ready for derivatization.

Protocol 3: Derivatization of the Resin-Bound Piperidine

Causality: The liberated secondary amine at N-1 is a versatile nucleophile that can be functionalized in numerous ways to build molecular diversity. The choice of reaction conditions is tailored to the electrophile being used.

G cluster_derivatives Derivatization Pathways Resin Resin-Bound Piperidine Free N-1 Amine Acylation Acylation (R-COCl, DIEA) Resin:N1->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, DIEA) Resin:N1->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Resin:N1->ReductiveAmination UreaFormation Urea Formation (R-NCO) Resin:N1->UreaFormation

Figure 2: Key derivatization pathways for the on-resin piperidine scaffold.

A. Acylation with an Acid Chloride

  • Swell the resin from Protocol 2 in DCM.

  • Add a solution of the desired acid chloride (3 eq.) and DIEA (5 eq.) in DCM.

  • Agitate for 1-2 hours at room temperature.

  • Wash thoroughly with DCM and DMF.

B. Reductive Amination with an Aldehyde

  • Swell the resin in a solution of 1% acetic acid in DMF.

  • Add the desired aldehyde (5 eq.) and agitate for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.) and continue agitation for 4-6 hours.

  • Wash with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

Final Cleavage and Product Isolation

Causality: The final step uses a high concentration of TFA to cleave the molecule from the resin linker and remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers are essential to prevent degradation of the final product.

Materials:

  • Dried resin-bound final product

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the Cleavage Cocktail (5-10 mL per 0.1 mmol of resin) in a fume hood.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold ether, dry under vacuum, and proceed to purification (e.g., preparative HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Protocol 1) Steric hindrance of the secondary amine.Increase reaction time to 6-8 hours; consider switching to a more potent coupling reagent like PyAOP; perform a double coupling.
Incomplete BOC Deprotection (Protocol 2) Insufficient acid exposure; neutralization of TFA by residual base.Ensure resin is thoroughly washed with DCM before deprotection; increase deprotection time to 45-60 minutes.
Low Final Yield Premature cleavage from resin during BOC deprotection.Ensure the resin linker is stable to the 20% TFA conditions used. If not, a milder deprotection (e.g., 1-2% TFA/DCM) may be required, though this will significantly increase reaction time.
Unexpected Side Products Alkylation by tert-butyl cations during cleavage.Ensure an adequate volume and concentration of scavengers (TIS, water, EDT) are present in the final cleavage cocktail.

References

  • F. Albericio, J. Garcia, et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition. Organic Letters. Available at: [Link]

  • K. A. Savinov, et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

  • J. P. Tam, et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science. Available at: [Link]

  • K. A. Savinov, et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Publications. Available at: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • K. J. Paper, et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry (2021). Replacing piperidine in solid phase peptide synthesis. Green Chemistry. Available at: [Link]

  • Defense Technical Information Center (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]

  • A. V. Gulevskaya, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate (2022). Coupling reactions involving bulky secondary amines and iodobenzene. ResearchGate. Available at: [Link]

  • S. S. Kulkarni, et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D. D. Griggs, et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]

  • Q. Wang, et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. Available at: [Link]

  • A. Nafepour, et al. (2003). Attachment of Unreactive Amines to the Solid Support. ACS Combinatorial Science. Available at: [Link]

  • Wikipedia (n.d.). 1-Boc-4-AP. Wikipedia. Available at: [Link]

  • S. W. Kim, et al. (2000). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Tetrahedron Letters. Available at: [Link]

  • D. D. Griggs, et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents (2015). Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • C. G. Fields, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • ResearchGate (2021). Replacing piperidine in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • AAPPTec (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]

  • Nowick Laboratory (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]

  • A. V. Gulevskaya, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • ResearchGate (2019). Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]

  • X. Li, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]

  • E. B. Pedersen, et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. MDPI. Available at: [Link]

Sources

Application Note: Strategic HPLC Purity Analysis of 1-BOC-4-cyclopentylamino-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

The compound 1-BOC-4-cyclopentylamino-piperidine (CAS: 812690-40-7) is a critical intermediate in the synthesis of chemokine receptor antagonists (e.g., CCR2). Its structural duality presents a specific set of chromatographic challenges that standard generic gradients often fail to address.

The Chemical Context

To design a robust method, we must first deconstruct the molecule's behavior in solution:

  • The Detection Void: The molecule lacks a strong chromophore. The tert-butyloxycarbonyl (BOC) group and the aliphatic cyclopentyl ring absorb only in the low UV region (200–210 nm). Standard detection at 254 nm is virtually impossible.

  • The Basicity Trap: The secondary amine at the 4-position (cyclopentylamino) is highly basic (

    
    ). On traditional C18 columns at neutral or weak acidic pH, this amine interacts with residual silanols, causing severe peak tailing.
    
  • The Stability Paradox: The BOC group is acid-labile. While stable enough for short chromatographic runs, exposure to strong ion-pairing acids (like TFA) in the sample diluent for extended periods can induce in-situ deprotection, generating false impurity peaks (the "De-Boc" species).

This guide provides a self-validating protocol that balances sensitivity (low UV) with peak shape (silanol suppression) and sample integrity.

Method Development Logic (DOT Visualization)

The following decision matrix illustrates the causal logic used to select the stationary and mobile phases for this specific molecule.

MethodLogic Start Molecule Analysis Feature1 Aliphatic Structure (No Benzene Ring) Start->Feature1 Feature2 Secondary Amine (pKa ~10.5) Start->Feature2 Feature3 BOC Protecting Group Start->Feature3 Decision1 Must use Low UV (205-210 nm) or ELSD Feature1->Decision1 Decision2 Requires Silanol Suppression (High pH or CSH Column) Feature2->Decision2 Decision3 Avoid Strong Acid Storage (Limit TFA exposure) Feature3->Decision3 FinalMethod OPTIMIZED PROTOCOL: CSH C18 Column + 0.1% TFA (Rapid Run, Cold Storage) Decision1->FinalMethod Decision2->FinalMethod Decision3->FinalMethod

Caption: Logical derivation of the analytical conditions based on molecular moieties.

Experimental Protocols

We present two protocols. Protocol A is the "Gold Standard" for purity analysis due to superior peak shape. Protocol B is an alternative for LC-MS compatibility where TFA is undesirable.

Protocol A: The "TFA Shield" Method (Recommended)

Rationale: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the basic amine and sharpening the peak. The low pH also suppresses silanol ionization.[1]

Instrument Configuration:

  • System: HPLC with DAD (Diode Array Detector) or ELSD.

  • Flow Path: Low dead-volume tubing (PEEK or Stainless Steel).

ParameterSetting / Specification
Column Waters XSelect CSH C18 or Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A Water + 0.05% TFA (v/v)
Mobile Phase B Acetonitrile + 0.05% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C to prevent BOC hydrolysis)
Detection UV 205 nm (Bandwidth 4 nm, Ref 360 nm)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 95 Linear Gradient
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |

Protocol B: High pH Method (Stability Focused)

Rationale: At high pH (>10), the amine is neutral, eliminating silanol interaction. This method is safer for BOC stability but requires a specific column.

  • Column: Waters XBridge C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Detection: UV 210 nm.

Sample Preparation & Handling (Critical)

Improper sample prep is the #1 cause of "impurity" flags for this molecule. The BOC group can degrade in the autosampler if dissolved in acidic diluent.[3]

The "Neutral-Diluent" Protocol:

  • Weighing: Accurately weigh 10 mg of sample.

  • Dissolution: Dissolve in 100% Acetonitrile (HPLC Grade). Do not use the acidic mobile phase as diluent.

  • Dilution: Dilute to 0.5 mg/mL using Water/Acetonitrile (50:50).

  • Storage: Place vials in a cooled autosampler (4°C).

    • Why? Low temperature inhibits the kinetics of BOC-deprotection even if trace acid is present.

System Suitability & Troubleshooting

A "Self-Validating" system must meet these criteria before data is accepted.

Acceptance Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
    • Failure Mode: If

      
      , the amine is interacting with silanols. Increase TFA concentration to 0.1% or replace column.
      
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the "De-Boc" impurity (4-cyclopentylamino-piperidine).
    
    • Note: The De-Boc impurity is much more polar and will elute significantly earlier (approx 2-4 mins in Protocol A).

The "De-Boc" Diagnostic

If a new peak appears at an early retention time (RRT ~0.2 - 0.3) over the course of a sequence:

  • Diagnosis: On-column or In-vial hydrolysis of the BOC group.

  • Action: Check autosampler temperature. Ensure sample diluent contains NO acid. Re-prepare fresh sample.

Workflow Diagram

Workflow Sample Solid Sample Prep Dissolve in 100% ACN Dilute 50:50 Water Sample->Prep Check Check Autosampler Temp (4°C) Prep->Check Inject Inject 10µL (Protocol A) Check->Inject Analyze Analyze at 205 nm Inject->Analyze

Caption: Optimized sample preparation workflow to prevent degradation.

References

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Protected Amines using ZORBAX StableBond. Agilent Technical Notes. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Reference for BOC stability profiles).

  • Waters Corporation. (2021). Method Development Guide for CSH Columns. Waters Application Notes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-Amino-1-Boc-piperidine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: GC-MS Analysis of N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes the specific challenges of analyzing thermally labile N-Boc (tert-butyloxycarbonyl) protecting groups by Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

The analysis of N-Boc-piperidine derivatives by GC-MS presents a classic analytical paradox: the high thermal energy required for gas phase separation often induces the degradation of the very protecting group (Boc) intended to stabilize the amine.

This guide details a "Soft-GC" methodology designed to minimize thermal stress during injection and separation. By utilizing Programmable Temperature Vaporization (PTV) or optimized isothermal conditions, researchers can successfully differentiate between the intact N-Boc derivative and its deprotected free amine counterpart. Crucially, this protocol distinguishes between in-inlet thermal degradation (an artifact) and in-source fragmentation (structural confirmation).

Technical Deep Dive: The N-Boc Challenge

The Chemistry of Instability

The tert-butyloxycarbonyl (Boc) group is acid-labile but also thermally unstable above approx. 150–180°C. In a standard hot GC injector (250°C+), N-Boc-piperidine (


) undergoes a thermal elimination reaction, often following a McLafferty-type rearrangement or direct pyrolysis.

The Degradation Pathway:



The "Ghost Peak" Phenomenon

A common error in drug development is misinterpreting the presence of a free amine peak.

  • Scenario A (Artifact): The N-Boc compound degrades inside the injector. The resulting free amine enters the column and elutes at the retention time (RT) of the free amine. Result: False negative for reaction completion.

  • Scenario B (Success): The N-Boc compound remains intact through the column but fragments heavily in the EI source. It elutes at a later retention time but produces a mass spectrum dominated by the amine ion. Result: Valid detection.

Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (MeOH/EtOH) to prevent potential transesterification in hot inlets.

  • Concentration: 100–500 µg/mL. High concentrations can saturate active sites in the liner, paradoxically improving transmission of labile compounds ("priming effect"), but overload must be avoided.

  • Derivatization: None required. (Note: If the molecule contains other polar groups like -OH or -COOH, silylation with BSTFA may be necessary, but N-Boc itself is sufficiently volatile).

GC Parameters (The "Soft" Approach)

The choice of inlet parameters is the single most critical factor.

ParameterMethod A: PTV (Recommended) Method B: Isothermal (Standard)
Inlet Mode Pulsed Splitless or Solvent VentSplit (High Ratio 20:1 to 50:1)
Inlet Temperature Start: 60°C Ramp: 200°C/min to 250°C Hold: 1 minFixed: 200°C – 220°C (Max)
Rationale Analyte enters cold liquid; solvent evaporates; analyte transfers to column before thermal degradation occurs.Low temp minimizes degradation; High split ratio reduces residence time in the hot zone.
Liner Type Deactivated glass wool (single taper)Ultra-Inert Deactivated (straight or taper)
Carrier Gas Helium, Constant Flow (1.0 mL/min)Helium, Constant Flow (1.0 mL/min)
Column & Oven
  • Column: Non-polar 5% Phenyl-arylene (e.g., HP-5MS, DB-5MS, Rxi-5Sil MS).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min

    • Note: N-Boc-piperidines typically elute between 180°C and 240°C depending on substituents.

Mass Spectrometry (EI Source)
  • Source Temp: 230°C (Standard). Lowering to 200°C can enhance the molecular ion (

    
    ).
    
  • Scan Range:

    
     40 – 500.
    
  • Solvent Delay: 3.0 min (Essential to protect filament).

Data Analysis & Interpretation

Key Diagnostic Ions

Electron Impact (EI) ionization at 70 eV is "hard" ionization. Even if the molecule survives the GC column intact, it will fragment in the source.

Ion (

)
IdentitySignificance
57

Base Peak. The tert-butyl cation. Diagnostic for all Boc groups.
M+ Molecular IonOften weak or absent (<1% abundance).
M - 57

Loss of t-butyl group. Often a significant peak.
M - 100

Corresponds to the protonated free amine. Warning: Can be confused with the free amine itself.
The "Retention Time Rule"

This is the primary validation step.

  • Run a Standard of the Free Amine: Note its Retention Time (

    
    ).
    
  • Run the N-Boc Sample:

    • If peak appears at

      
      : Thermal Degradation  (Method failed or deprotection occurred).
      
    • If peak appears at

      
       (typically 2–5 mins later) but spectrum shows amine ions: Success . You are detecting the intact Boc derivative.
      

Visualization of Logic & Workflow

The following diagram illustrates the critical decision pathways in analyzing N-Boc derivatives, distinguishing between experimental artifacts and valid data.

G Start Sample: N-Boc-Piperidine Injector GC Injector (Thermal Stress Zone) Start->Injector Degradation Thermal Degradation (Loss of Boc) Injector->Degradation High Temp / High Residence Intact Remains Intact Injector->Intact PTV / Low Temp / Fast Split Col_Early Column Separation (Elutes Early) Degradation->Col_Early Det_Amine Detection @ RT_Amine Spectrum: Amine Ions Col_Early->Det_Amine Result_Fail RESULT: ARTIFACT (False Positive for Deprotection) Det_Amine->Result_Fail Col_Late Column Separation (Elutes Late) Intact->Col_Late Source MS Ion Source (EI Fragmentation) Col_Late->Source Det_Boc Detection @ RT_Boc Spectrum: m/z 57 + Amine Ions Source->Det_Boc Fragmentation Result_Pass RESULT: SUCCESS (Intact Molecule Confirmed) Det_Boc->Result_Pass

Caption: Logical workflow distinguishing thermal degradation artifacts (Red path) from successful intact analysis (Green path) based on Retention Time.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Only Free Amine Peak Visible Inlet too hot or liner active.Switch to PTV inlet (start 60°C).[3] Use "Ultra-Inert" liners with glass wool.
Peak Tailing Active sites in column/liner interacting with amine.Trim column (10-20 cm). Deactivate liner. Ensure split flow is sufficient (>20 mL/min).
No Molecular Ion (

)
EI ionization is too hard (70 eV).This is normal for Boc. Rely on

57 and retention time. Do not optimize for

unless using Chemical Ionization (CI).
Ghost Peaks (

41, 56)
Isobutylene artifacts.These are degradation byproducts. If they appear as solvent-like peaks early in the run, ignore.

References

  • Agilent Technologies. (2020). Analysis of Aromatic Amines derived from banned Azo Dyes. Retrieved from [Link]

    • Context: Establishes baseline GC parameters for amine analysis and thermal consider
  • Context: Discusses silylation alternatives and thermal stability of protected amines.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Verification of fragmentation patterns (Base peak m/z 57) for N-Boc-piperidine.
  • Separation Science. (2023). Hot Split Injections: Decomposition and Discrimination. Retrieved from [Link]

    • Context: Detailed mechanism of thermal degradation in GC inlets and mitigation str

Sources

Application Note: Precision Engineering of Suspension Concentrates (SC)

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Profile to Field-Stable Formulation

Introduction: The Physicochemical Gap

In agrochemical development, a potent active ingredient (AI) is only as good as its delivery system. The transition from a synthesized molecule to a commercial product represents a "physicochemical gap." The majority of modern AIs exhibit high lipophilicity (LogP > 3) and high melting points, rendering them unsuitable for simple solubilization.

This guide focuses on the Suspension Concentrate (SC) , the industry workhorse for solid, water-insoluble AIs.[1] Unlike Emulsifiable Concentrates (EC), which rely on solvents that often face regulatory pressure, SCs are water-based, safer for the operator, and amenable to high-loadings (up to 600 g/L). However, they are thermodynamically unstable systems; they want to settle, aggregate, and grow crystals.

This protocol details the engineering of a stable SC, moving beyond "mixing" to particle physics management .

Pre-Formulation: The Decision Matrix

Before wetting a single gram of powder, the formulator must characterize the AI. The choice of formulation type is dictated by the intrinsic properties of the molecule.

Key Parameters to Measure:

  • Melting Point (MP): If MP < 60°C, SC is risky due to potential melting during the milling process (heat generation). Consider EW (Emulsion in Water) or OD (Oil Dispersion).[2]

  • Water Solubility: Must be < 100 ppm. Higher solubility drives Ostwald ripening (crystal growth).[3]

  • Hydrolytic Stability: If the AI degrades in water, SC is impossible. Move to OD or EC.[2][4][5]

Visualization: Formulation Decision Tree

The following logic flow dictates the primary formulation path based on AI physicochemical properties.

FormulationDecision Start Active Ingredient (AI) Characterization State Physical State @ 20°C Start->State Solubility Water Solubility > 100 ppm? State->Solubility Solid EC Emulsifiable Concentrate (EC) State->EC Liquid/Oil Hydrolysis Hydrolytically Stable? Solubility->Hydrolysis No (Insoluble) SL Soluble Liquid (SL) Solubility->SL Yes MP_Check Melting Point > 60°C? Hydrolysis->MP_Check Yes (Stable) OD Oil Dispersion (OD) Hydrolysis->OD No (Unstable) SC Suspension Concentrate (SC) MP_Check->SC Yes (High MP) EW Emulsion in Water (EW) MP_Check->EW No (Low MP)

Figure 1: Logic flow for selecting the formulation chassis. The red node (SC) indicates the focus of this protocol.

Component Selection & Causality

An SC is a war against gravity and thermodynamics. We use specific excipients to win this war.

ComponentFunctionChemical Class ExampleMechanistic Causality
Wetting Agent Displace air from particle surfaceAlkyl naphthalene sulfonatesLowers surface tension immediately to allow powder incorporation into water without clumping.
Dispersant Prevent agglomerationPolyacrylate graft copolymers (e.g., Atlox 4913) or EO/PO block copolymersSteric Stabilization: Long polymer chains project into water, physically preventing particles from touching (Van der Waals attraction). Superior to electrostatic repulsion in high-electrolyte water.
Rheology Modifier Prevent sedimentationXanthan Gum (Biopolymer)Creates a "yield stress." The fluid is solid at rest (holding particles up) but liquid under shear (spraying).
Antifreeze Freeze/thaw stabilityPropylene GlycolPrevents ice crystal formation which would force particles together, breaking the dispersion structure.
Biocide PreservationIsothiazolinones (BIT/MIT)Xanthan gum is food for bacteria. Without biocide, the formulation will rot and lose viscosity.

Protocol: Preparation of a High-Load SC (500 g/L)

Target: 500 g/L Azoxystrobin (Model Hydrophobic Fungicide) SC. Batch Size: 1000 mL.

Phase 1: The Slurry (Pre-mix)

Objective: Create a homogeneous, pumpable crude suspension.

  • Charge Water: Add 350 mL deionized water to a steel vessel.

  • Add Liquid Excipients:

    • Add 30g Polymeric Dispersant (e.g., Modified styrene acrylic polymer).

    • Add 10g Wetting Agent .

    • Add 50g Propylene Glycol (Antifreeze).

    • Add 2g Antifoam (Polydimethylsiloxane emulsion). Crucial: Foam cushions the milling beads, reducing grinding efficiency.

  • High Shear Mixing: Initiate Cowles dissolver (sawtooth blade) at 1000 RPM.

  • Powder Incorporation: Slowly feed 500g (active basis) of Technical Grade AI. Increase speed to 2500 RPM to create a vortex.

  • Result: A coarse slurry (Particle size D50 ≈ 20–50 µm).

Phase 2: Wet Milling (The Critical Step)

Objective: Reduce particle size to D50 < 3 µm for biological efficacy and suspension stability. Equipment: Horizontal Bead Mill (e.g., Dyno-Mill or Eiger). Media: Yttrium-stabilized Zirconium Oxide beads (0.8 – 1.0 mm diameter).

  • Loading: Fill mill chamber 75-80% by volume with beads.

  • Cooling: Set jacket chiller to 5°C. Reasoning: Milling generates significant heat. If Temp > 40°C, the dispersant may desorb, or the AI may undergo "thermal ripening" (crystal growth).

  • Recirculation: Pump the slurry through the mill.

  • Energy Input: Monitor energy density. Continue milling until laser diffraction (ISO 13320) shows D50 < 3 µm and D90 < 10 µm .

    • Note: Do not over-mill. Creating nanoparticles (< 0.5 µm) increases surface energy drastically, promoting Ostwald ripening.

Phase 3: Let-down and Stabilization

Objective: Lock the particles in place.

  • Recovery: Pump milled base back to the mixing vessel.

  • Gum Hydration: Separately prepare a 2% Xanthan Gum gel (pre-hydrated in water with biocide). Adding dry gum powder directly to the millbase often results in "fish eyes" (unhydrated clumps).

  • Blending: Add the Xanthan gel to the millbase under low shear (paddle stirrer).

    • Target Viscosity: 800 – 1200 cP (Brookfield, Spindle 2, 20 RPM).

  • Final QC: Measure pH and density.

Visualization: The SC Process Loop

SC_Process Water Water Phase (Water + Dispersant + Antifoam) Premix High Shear Premixing Water->Premix AI Solid AI (Technical) AI->Premix Mill Bead Milling (Cooling Required) Premix->Mill QC_Size QC Check: D50 < 3µm? Mill->QC_Size QC_Size->Mill No (Recirculate) Letdown Let-down: Add Xanthan Gum + Biocide QC_Size->Letdown Yes Final Final SC Product Letdown->Final

Figure 2: Manufacturing workflow for Suspension Concentrates. Note the feedback loop at the milling stage.

Characterization & Validation Standards

Trustworthiness is established through standardized testing. We utilize CIPAC (Collaborative International Pesticides Analytical Council) methods, the global gold standard.[6]

ParameterMethodAcceptance CriteriaWhy it Matters
Accelerated Storage CIPAC MT 46.3 2 weeks @ 54°CSimulates 2 years of shelf life. Checks for crystal growth and phase separation (syneresis).
Suspensibility CIPAC MT 184 > 90% active in suspensionEnsures the AI doesn't sink to the bottom of the farmer's spray tank.
Spontaneity CIPAC MT 160 Immediate bloomThe product must disperse instantly upon pouring into water without agitation.
Wet Sieve Analysis CIPAC MT 185 < 0.1% retained on 75µm sieveDetects large aggregates that will clog field spray nozzles.
Particle Size ISO 13320 D50: 2-4 µmLaser diffraction (Mie theory). The primary indicator of milling efficiency.

Troubleshooting: The "Silent Killers"

A. Ostwald Ripening

The Phenomenon:[3][7][8][9][10] Small crystals dissolve and redeposit onto larger crystals, causing them to grow into giant needles that clog filters. The Mechanism: Driven by the Kelvin equation; solubility is higher at the highly curved surface of small particles. The Fix:

  • Insoluble Impurities: Add a highly water-insoluble oil (e.g., small amount of vegetable oil) to the dispersed phase. This creates an osmotic pressure that counters the ripening.[3]

  • Surfactant Choice: Switch from simple ethoxylates to Polymeric Dispersants (e.g., Atlox 4913, Dispersogen PSL 100). These adsorb irreversibly to crystal faces, physically blocking the deposition of new molecules.

B. Clay vs. Gum (Rheology)

While Xanthan gum is standard, it can be degraded by enzymes or heat. Alternative:Bentonite Clay or Magnesium Aluminum Silicate . Trade-off: Clays require high shear to activate (exfoliate) and are sensitive to water hardness, but they are thermally stable and bacteria-proof. A hybrid system (0.1% Xanthan + 0.5% Clay) often provides the most robust "house of cards" structure to prevent settling.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). MT 46.3: Accelerated Storage Procedure.[6][11][12] CIPAC Handbook J. Available at: [Link]

  • Croda Crop Care. Suspension Concentrate (SC) Formulation Guide. (Detailed review of polymeric surfactants and milling). Available at: [Link]

  • Knowles, A. (2008). Recent developments of levy-type formulations. Agrow Reports.
  • Clariant. Dispersogen PSL 100: Polymeric Dispersing Agent for Agrochemicals.[2][13] (Technical Data Sheet on comb-polymer stabilization). Available at: [Link]

  • Tadros, T. F. (2016). Viscoelastic Properties of Sterically Stabilised Emulsions and Suspensions. Advances in Colloid and Interface Science.
  • ASTM International. ASTM E2490-09: Standard Guide for Measurement of Particle Size Distribution of Nanomaterials in Suspension by Photon Correlation Spectroscopy. Available at: [Link]

Sources

Strategic Synthesis of Substituted Piperidines for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal core for interacting with biological targets.[3] Generating focused libraries of substituted piperidines is therefore a critical task in drug discovery, enabling comprehensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and versatile synthetic strategies for accessing diverse piperidine analogs. We will explore the causality behind methodological choices, provide detailed, field-proven protocols, and compare the strategic advantages of different synthetic blueprints for accelerating drug discovery programs.

The Central Role of Piperidines in Drug Design

The six-membered saturated nitrogen heterocycle is a recurring motif in pharmaceuticals targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[3][5] Its success lies in its ability to:

  • Serve as a versatile scaffold: The piperidine chair conformation allows for the precise spatial arrangement of pharmacophoric groups.

  • Modulate Physicochemical Properties: Substitution on the ring can fine-tune properties like lipophilicity and aqueous solubility.[3][4]

  • Improve Pharmacokinetics: The piperidine motif is often metabolically stable and can improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

The goal of SAR-driven synthesis is to systematically modify a lead compound to understand which parts of the molecule are essential for its biological activity. This requires efficient and flexible synthetic routes that allow for the introduction of diverse substituents at various positions on the piperidine core.

Core Synthetic Strategies for Piperidine Library Construction

The optimal strategy for synthesizing a piperidine library depends on the desired substitution patterns and the availability of starting materials. We will focus on three powerful and complementary approaches: catalytic hydrogenation of pyridines, de novo synthesis via cyclization, and late-stage functionalization of a pre-existing piperidine core.

Strategy 1: Catalytic Hydrogenation of Substituted Pyridines

This is the most direct and atom-economical method for synthesizing piperidines, leveraging the vast commercial availability of substituted pyridine precursors.[6] The process involves the saturation of the aromatic ring via the addition of hydrogen.

  • Expertise & Rationale: While conceptually simple, the hydrogenation of pyridines requires overcoming the aromatic stabilization energy of the ring.[6] Furthermore, the nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[6] The choice of catalyst and the use of acidic additives are therefore critical. Acid protonates the pyridine nitrogen, which facilitates reduction and mitigates catalyst poisoning.[6][7] This method is ideal for creating libraries where the substitution pattern is already present on a commercially available pyridine ring.

  • Key Methodologies & Catalysts:

    • Heterogeneous Catalysis: This is the most common approach. Precious metal catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium(III) oxide (Rh₂O₃) are highly effective, often requiring elevated pressures of hydrogen gas.[6][7][8]

    • Homogeneous Catalysis: Modern iridium-based catalysts can perform this transformation under milder conditions and exhibit remarkable chemoselectivity, tolerating highly sensitive functional groups like nitro, azide, and bromo moieties.[9]

Caption: Workflow for pyridine hydrogenation.

Protocol 1: Platinum-Catalyzed Hydrogenation of 3-Phenylpyridine

This protocol describes the synthesis of 3-phenylpiperidine using Adams' catalyst (PtO₂) in an acidic medium, a classic and reliable method.[7]

Materials:

  • 3-Phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add 3-phenylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration). Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (1-5 mol%). Caution: PtO₂ can be pyrophoric.

  • Hydrogenation: Seal the reactor vessel. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).[7]

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature for 8-16 hours.[7] Monitor the reaction by observing the pressure drop.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Neutralization & Extraction: Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to pH > 10 by adding 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylpiperidine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Strategy 2: De Novo Synthesis via Reductive Amination

Reductive amination is a highly versatile method for constructing the piperidine ring from acyclic precursors.[10] The most powerful variant is the double reductive amination , where a 1,5-dicarbonyl compound reacts with a primary amine or ammonia to form the ring in a single, efficient step.

  • Expertise & Rationale: This strategy offers maximum flexibility in installing substituents, as the complexity is built into the linear precursor. It is the method of choice when the required substituted pyridine is unavailable or when specific stereochemistry needs to be installed. The reaction proceeds through a cascade of two imine formations and two reductions. The choice of reducing agent is key; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the iminium ion intermediate without touching the starting carbonyls.[11]

Caption: De novo piperidine synthesis via double reductive amination.

Protocol 2: Double Reductive Amination to Form an N-Benzyl Piperidine

This protocol details the synthesis of a substituted N-benzylpiperidine from a generic 1,5-dicarbonyl precursor using sodium triacetoxyborohydride.

Materials:

  • 1,5-Dicarbonyl substrate (e.g., 2-methyl-1,5-pentanedial)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl substrate (1.0 eq) and benzylamine (1.05 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[10]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic. Note: NaBH(OAc)₃ is moisture-sensitive.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude N-benzylpiperidine derivative by flash column chromatography on silica gel.

Strategy 3: Late-Stage Functionalization (LSF) of the Piperidine Core

For many SAR campaigns, the piperidine core is already established as important, and the goal is to rapidly explore the chemical space around it. LSF is a powerful strategy that modifies an existing piperidine scaffold, avoiding the need to re-synthesize the entire molecule for each new analog.[12]

  • Expertise & Rationale: LSF is a cornerstone of modern medicinal chemistry.[13][14] It allows for the rapid generation of analogs from a common intermediate, accelerating the design-make-test-analyze cycle. Key LSF approaches include:

    • N-Functionalization: The piperidine nitrogen is a nucleophilic handle ideal for modification. Buchwald-Hartwig and Ullmann cross-coupling reactions enable the installation of diverse aryl and heteroaryl groups.[15][16] Reductive amination can be used to add N-alkyl groups.[17]

    • C-H Functionalization: This cutting-edge technique allows for the direct conversion of C-H bonds on the piperidine ring into new C-C or C-heteroatom bonds.[12][18][19] While synthetically challenging, it provides access to novel chemical space.

    • Functionalization of Pre-installed Groups: Starting with a piperidone (a piperidine with a ketone) allows for a wealth of subsequent chemistry, including the installation of aryl groups via cross-coupling reactions.[20][21]

Caption: Key sites for late-stage functionalization of the piperidine ring.

Protocol 3: Buchwald-Hartwig N-Arylation of Piperidine

This protocol describes a palladium-catalyzed cross-coupling reaction to attach an aryl group to the piperidine nitrogen, a vital transformation for SAR studies.[15]

Materials:

  • Piperidine derivative (1.2 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or glovebox for handling air-sensitive reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, palladium catalyst, and phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (NaOtBu), the piperidine derivative, and anhydrous toluene.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-arylpiperidine product by flash column chromatography on silica gel.

Strategic Comparison and Data Summary

Choosing the right synthetic strategy is crucial for the efficient generation of an SAR library. The table below summarizes the key considerations for each approach.

Strategy Primary Application Advantages Disadvantages Starting Materials
Pyridine Hydrogenation Accessing piperidines with substitution patterns available on commercial pyridines.Atom-economical, direct, often high-yielding.[6]Limited to available pyridine precursors; chemoselectivity can be challenging.[8][9]Substituted Pyridines
De Novo Reductive Amination Building complex or stereochemically defined piperidines from the ground up.High flexibility in substituent placement; allows for stereocontrol.Requires synthesis of acyclic precursors; can be multi-step.Aldehydes, Ketones, Amines
Late-Stage Functionalization Rapidly diversifying a known piperidine scaffold to explore local SAR.Ideal for rapid library generation; avoids de novo synthesis for each analog.[12]Reaction development may be needed; C-H functionalization can be complex.[19]Common Piperidine Core

Characterization and Quality Control for SAR

For SAR data to be reliable, the identity and purity of each synthesized compound must be rigorously confirmed. Standard analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.

Conclusion

The synthesis of substituted piperidines is a dynamic and enabling field within drug discovery. By strategically employing catalytic hydrogenation, de novo cyclizations, and late-stage functionalization, medicinal chemists can efficiently generate diverse libraries of analogs. Understanding the rationale and practical considerations behind each method, as detailed in this guide, empowers researchers to accelerate the optimization of lead compounds and ultimately deliver novel therapeutics.

References

  • Benchchem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • Benchchem. (2025).
  • The Journal of Organic Chemistry. (2025).
  • Reddymasu, S., et al. (2015).
  • Molecules. (2023).
  • Enamine. Analogues of Piperidine for Drug Design.
  • RSC Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Molecules. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Despois, A., & Cramer, N. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • ResearchGate. (2022).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Organic & Biomolecular Chemistry. (2024).
  • Benchchem. (2025).
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025).
  • Organic & Biomolecular Chemistry. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].
  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters.
  • ChemRxiv. (2025). Late-Stage C(sp³)
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Organic Letters. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Indian Journal of Chemistry. (2022).
  • ChemRxiv. (2025). Late-Stage C(sp³)
  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)
  • ResearchGate. (2021).
  • ResearchGate. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Molecules. (2023).
  • Benchchem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Scripps Research. (2024).
  • Rice University. (2024).

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Boc Protection: A Technical Guide to Preventing Premature Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is crafted for researchers, scientists, and drug development professionals who frequently employ the tert-butyloxycarbonyl (Boc) protecting group. Unintended deprotection during a synthetic sequence can lead to complex mixtures, reduced yields, and significant delays. This technical support center provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your Boc-protected intermediates through various reaction steps.

I. Foundational Principles: Understanding Boc Group Lability

The Boc group is revered for its robustness under many conditions, yet its Achilles' heel is its susceptibility to acid-catalyzed cleavage.[1][2] Understanding the mechanism of this cleavage is paramount to preventing its unintentional initiation.

The deprotection cascade is triggered by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a transient carbamic acid. The carbamic acid readily decarboxylates, releasing the free amine and carbon dioxide.[3][4]

G cluster_0 Acid-Catalyzed Boc Deprotection Boc-Protected_Amine R-NH-Boc Protonation Protonation (H⁺) Boc-Protected_Amine->Protonation Protonated_Carbamate Protonated Carbamate Protonation->Protonated_Carbamate Cleavage C-O Bond Cleavage Protonated_Carbamate->Cleavage Carbamic_Acid Carbamic Acid (R-NH-COOH) Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation (C(CH₃)₃⁺) Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (R-NH₂) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

This inherent acid lability dictates the primary challenge: executing subsequent reactions that may be acidic or generate acidic byproducts without prematurely removing the Boc group.

II. Troubleshooting Guide: Diagnosing and Addressing Unwanted Boc Deprotection

This section addresses common scenarios where premature Boc cleavage is observed and provides a logical workflow for diagnosing and resolving the issue.

FAQ 1: My Boc group was unexpectedly cleaved during a reaction. What are the likely culprits?

Unintended Boc deprotection can often be traced back to several factors:

  • Acidic Reagents or Byproducts: The most common cause is the presence of acidic species you may not have considered. This includes not only obvious acids but also Lewis acids and reagents that can generate acids in situ.

  • Elevated Temperatures: While generally stable at room temperature, prolonged heating, especially in the presence of even weak acids, can lead to Boc group loss.[5]

  • Solvent Effects: Certain solvents can facilitate deprotection by stabilizing the carbocation intermediate or by containing acidic impurities.

Troubleshooting Workflow: A Step-by-Step Diagnostic Approach

Caption: A decision workflow for troubleshooting unwanted Boc deprotection.

III. Proactive Prevention: Strategies to Maintain Boc Group Integrity

The key to preventing premature deprotection lies in careful reaction design and the selection of compatible reagents and conditions.

A. Navigating Common Reaction Classes

The stability of the Boc group varies across different reaction types. Below is a summary of its compatibility with common synthetic transformations.

Reaction ClassReagent ExamplesBoc StabilityKey Considerations & Recommendations
Catalytic Hydrogenation H₂, Pd/CGenerally Stable [2][][7]The Boc group is stable under typical catalytic hydrogenation conditions used to remove Cbz or benzyl groups.[8] Ensure the catalyst is not acidic.
Hydride Reductions NaBH₄Stable [9][10]NaBH₄ is a mild reducing agent and is fully compatible with the Boc group.
LiAlH₄Generally Stable [9][11]While more reactive, LiAlH₄ typically does not cleave the Boc group.[12] However, ensure a thorough, non-acidic workup.
Oxidations Swern OxidationStable [13]The mild conditions of the Swern oxidation are well-tolerated.
Dess-Martin PeriodinaneStable [14]This is another mild oxidation protocol that is compatible with Boc-protected amines.
Organometallic Reactions Grignard ReagentsGenerally Stable The Boc group is stable to the basic nature of Grignard reagents. However, the acidic workup must be carefully controlled (e.g., using saturated aq. NH₄Cl) to avoid deprotection.
B. The Principle of Orthogonality: A Strategic Approach

When a synthetic route requires the removal of other protecting groups in the presence of a Boc group, an orthogonal strategy is essential.[15][16] This involves choosing protecting groups that can be cleaved under conditions that do not affect the Boc group.

Protecting GroupCleavage ConditionOrthogonal to Boc?
Fmoc Base (e.g., Piperidine)Yes [9]
Cbz (Z) Catalytic HydrogenationYes [][8]
Benzyl (Bn) Catalytic HydrogenationYes [17]
Silyl Ethers (e.g., TBS) Fluoride (e.g., TBAF)Yes
C. When Acidity is Unavoidable: Milder Alternatives for Other Transformations

If a necessary reaction step requires acidic conditions that threaten the Boc group, consider alternative, milder reagents for that transformation. For example, if a reaction requires the deprotection of another acid-labile group, explore enzymatic or other non-acidic deprotection methods for that specific group.

IV. Advanced Protocols: Mild Deprotection Methods for Acid-Sensitive Substrates

In situations where a Boc group must be removed from a molecule containing other acid-sensitive functionalities, standard strong acid conditions (e.g., TFA in DCM) are not suitable.[4][18] Here are detailed protocols for milder deprotection methods.

Protocol 1: Deprotection using Oxalyl Chloride in Methanol

This method is particularly useful for substrates with acid-labile esters.[19][20][21]

Reagents and Materials:

  • Boc-protected substrate

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in anhydrous methanol (e.g., 5 mL for 100 mg of substrate).[18]

  • Stir the solution at room temperature for 5 minutes.[18]

  • Carefully and slowly add oxalyl chloride (3 equivalents) to the solution. An exotherm may be observed.[18][21]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[19][21]

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[18]

Protocol 2: Deprotection with Aqueous Phosphoric Acid

This method offers an environmentally benign and selective alternative for deprotecting tert-butyl carbamates in the presence of other acid-sensitive groups like Cbz carbamates and benzyl esters.[22][23]

Reagents and Materials:

  • Boc-protected substrate

  • Aqueous Phosphoric Acid (85 wt%)

  • Toluene or another suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve or suspend the Boc-protected substrate (1 equivalent) in a suitable organic solvent like toluene.

  • Add aqueous phosphoric acid (85 wt%).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 3: Deprotection with Zinc Bromide (ZnBr₂)

This Lewis acid-mediated deprotection is particularly effective for the selective cleavage of Boc groups from secondary amines.[24][25][26][27]

Reagents and Materials:

  • Boc-protected secondary amine

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected secondary amine (1 equivalent) in anhydrous DCM under an inert atmosphere.[24]

  • Add anhydrous ZnBr₂ (2 equivalents).[24]

  • Stir the mixture at room temperature. The reaction is typically complete within four hours.[24]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be filtered through Celite, and the filtrate concentrated to yield the deprotected amine, often as a complex with zinc. Further aqueous workup may be required to obtain the free amine.[24]

By understanding the fundamental principles of Boc group stability and employing these strategic considerations and alternative protocols, you can significantly reduce the incidence of unwanted deprotection, leading to more efficient and successful synthetic outcomes.

V. References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Nigama, S. C., Mann, A., & Taddei, M. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142.

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, D. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 24(22), 4093. [Link]

  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 6). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Reddit. (2020, December 16). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. Reddit. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16325-16350. [Link]

  • Organic Chemistry Portal. (2005). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. Organic Chemistry Portal. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Oreate AI Blog. (2026, January 15). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Oreate. [Link]

  • Mandal, P., & Mandal, S. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

  • ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. ResearchGate. [Link]

  • Figshare. (2010, December 3). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Figshare. [Link]

  • ResearchGate. (2025, August 6). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

Sources

Addressing lot-to-lot variability of commercial piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Lot-to-Lot Variability in Commercial Piperidine

Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The "Invisible" Reagent Variables

Welcome to the Technical Support Center. If you are here, you are likely facing inconsistent reaction kinetics, unexplained yield drops, or "ghost" peaks in your HPLC traces. In my 15 years of optimizing organic synthesis workflows, I have found that Piperidine (Hexahydropyridine) is frequently treated as a commodity solvent rather than a reactive intermediate. This is a critical error.

Commercial piperidine is manufactured via the catalytic hydrogenation of pyridine. Consequently, lot-to-lot variability is not just about "purity" (e.g., 98% vs 99%); it is about the nature of the remaining 1-2%. The presence of pyridine (incomplete reduction), water (hygroscopicity), and N-oxide oligomers (storage degradation) can silently derail sensitive protocols like Fmoc solid-phase peptide synthesis (SPPS) or Knoevenagel condensations.

This guide is designed to help you diagnose, troubleshoot, and normalize these variables.

Module 1: Incoming Quality Control (IQC) & Variability Matrix

Before troubleshooting a failed reaction, verify your material. Commercial "Reagent Grade" piperidine often hides impurities that specific assays miss.

Table 1: The Piperidine Impurity Matrix
ImpurityOriginDetection MethodChemical Impact (The "Why")
Pyridine Incomplete HydrogenationGC-FID (Tailing peak)Drastic pKa Shift: Piperidine pKa ≈ 11.1; Pyridine pKa ≈ 5.2. High pyridine content lowers the effective basicity, stalling deprotections or base-catalyzed condensations [1].
Water Hygroscopic AbsorptionKarl Fischer (KF)Hydrolysis: Hydrolyzes active esters in SPPS; quenches anhydrous carbanions in organometallic steps.
Tetrahydropyridine Partial ReductionGC-MS / NMRSide Reactions: Contains an alkene functionality that can participate in unwanted Michael additions or radical scavenging.
N-Oxides / Imines Oxidative DegradationVisual (Yellowing)Radical Interference: Can act as radical traps or oxidants, interfering with radical-mediated polymerizations or sensitive couplings.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: Peptide Synthesis (Fmoc Removal)

Q: My Fmoc deprotection times are inconsistent between batches. Some lots require double deprotection, others work instantly. Why?

A: This is the classic signature of Pyridine contamination . Commercially, piperidine and pyridine form a low-boiling azeotrope (approx. 92% piperidine : 8% pyridine) [2]. Standard distillation often fails to separate them completely.[1]

  • The Mechanism: Fmoc removal relies on the high basicity (pKa ~11) and nucleophilicity of piperidine to abstract the acidic proton from the fluorenyl ring. If your "piperidine" contains 5-8% pyridine (pKa ~5), the effective concentration of the active base is lower, and the reaction kinetics slow down logarithmically.

  • The Fix:

    • Immediate: Increase deprotection time by 50% or use a 25% v/v piperidine solution in DMF instead of 20%.

    • Systemic: Switch to a "Peptide Grade" or "Redistilled" lot. Alternatively, validate the lot using a refractive index check (

      
       for pure piperidine is 1.4530; pyridine is 1.5100).
      
Scenario B: Knoevenagel Condensation

Q: I am using piperidine as a catalyst for a condensation reaction. My latest lot gives a lower yield and a "wet" product.

A: You are likely dealing with Water contamination .[1] Piperidine is miscible with water and highly hygroscopic.

  • The Mechanism: In Knoevenagel condensations, piperidine acts as a catalyst to generate a carbanion. Water is a byproduct of the reaction. If the catalyst introduces initial water, it shifts the equilibrium back toward the starting materials (Le Chatelier’s principle) and can hydrolyze the iminium intermediate required for the reaction to proceed [3].

  • The Fix:

    • Pre-treatment: Dry the piperidine over KOH pellets for 24 hours.

    • Protocol Adjustment: Add molecular sieves (4Å) directly to the reaction vessel to scavenge water introduced by the catalyst.

Scenario C: Visual Appearance

Q: My piperidine has turned yellow/orange. Is it safe to use?

A: It depends on the application.

  • The Cause: The yellow color arises from trace oxidation forming N-oxide species or polymerized imines. This is accelerated by light and oxygen.

  • Decision Matrix:

    • For General Catalysis (Base):YES. The molarity of the base is likely unchanged.

    • For SPPS / HPLC-sensitive work:NO. These colored impurities are often UV-active and will co-elute with your peptide/product, creating difficult-to-remove background noise in your chromatograms.

  • The Fix: Simple distillation (see Module 4) will remove the colored oligomers, which remain in the pot residue.

Module 3: Visualization of Logic & Workflows

Figure 1: Troubleshooting Logic Flow

PiperidineTroubleshooting Start Issue Observed Decision1 Type of Failure? Start->Decision1 BranchA Slow Kinetics / Incomplete Reaction Decision1->BranchA BranchB Low Yield / Equilibrium Shift Decision1->BranchB BranchC Color / UV Noise Decision1->BranchC TestA Test: GC-FID for Pyridine BranchA->TestA TestB Test: Karl Fischer (Water) BranchB->TestB TestC Test: Visual Inspection BranchC->TestC ResultA Pyridine > 2% TestA->ResultA Positive ResultB Water > 0.5% TestB->ResultB Positive ResultC Yellow/Orange Tint TestC->ResultC Positive ActionA Action: Switch Lot or Increase Concentration ResultA->ActionA ActionB Action: Dry over KOH or Add Sieves ResultB->ActionB ActionC Action: Distill under N2 ResultC->ActionC

Caption: Diagnostic logic tree for identifying impurity-based failures in piperidine-mediated reactions.

Module 4: Purification & Recovery Protocols

If you cannot discard a bad lot, you must purify it. Warning: Simple distillation is insufficient for removing pyridine due to the azeotrope.

Protocol: Purification via KOH Drying & Distillation

Best for: Removing Water and Oxidation Products.[2]

  • Pre-Drying:

    • Add Potassium Hydroxide (KOH) pellets (~10% w/w) to the piperidine bottle.

    • Allow to stand for 24 hours. The KOH will liquefy as it absorbs water.

    • Note: KOH also reacts with trace CO2 to form carbonates, which precipitate.

  • Distillation Setup:

    • Decant the piperidine into a round-bottom flask containing fresh KOH pellets.

    • Setup a distillation apparatus under a Nitrogen atmosphere.

    • Crucial: Use a Vigreux column to prevent "bumping" of the basic liquid.

  • Collection:

    • Discard the first 5-10% (Forerun) – this contains volatile amines.

    • Collect the fraction boiling at 106°C .

    • Stop before the flask is dry to avoid overheating the colored residue.

Figure 2: Purification Workflow

PurificationWorkflow Raw Raw Piperidine (Yellow/Wet) KOH_Treat 1. KOH Treatment (24h, Room Temp) Raw->KOH_Treat Removes H2O Decant 2. Decant from Aqueous Layer KOH_Treat->Decant Distill 3. Distillation (106°C, N2 atm) Decant->Distill Pure Pure Piperidine (Colorless, Anhydrous) Distill->Pure Main Fraction Residue Residue: Oxides & Polymers Distill->Residue Pot Residue

Caption: Workflow for restoring degraded piperidine to reagent-grade quality.

Module 5: Analytical Verification (GC-FID)

To quantitatively assess lot variability, use this robust Gas Chromatography method.

Method Parameters:

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane), 30m x 0.32mm.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Detector: FID @ 280°C.

  • Temperature Program:

    • Hold 40°C for 5 min (Separates volatile amines).

    • Ramp 10°C/min to 150°C.

  • Internal Standard: n-Decane (Add 10 µL per mL of sample).

Acceptance Criteria:

  • Piperidine Peak: >99.0% Area.

  • Pyridine Peak: <0.5% Area.

  • Unknowns (High Boiling): <0.1% Area.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Horsley, L. H. (1973). Azeotropic Data III. American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Validation & Comparative

Comparative Analysis of Piperidine vs. Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are ubiquitous "privileged scaffolds" capable of presenting a basic nitrogen for ionic interactions, their distinct physicochemical and conformational profiles often dictate the success of a lead optimization campaign.

This guide provides a technical comparison of these two saturated heterocycles, analyzing their impact on lipophilicity (LogP) , basicity (pKa) , conformational entropy , and metabolic stability . It includes validated synthetic protocols and decision-making frameworks to assist drug developers in scaffold hopping strategies.

Physicochemical Profile: The Data Landscape

The transition from a piperidine to a pyrrolidine (ring contraction) or vice versa is a classic Matched Molecular Pair (MMP) transformation. The following data summarizes the fundamental shifts observed during this structural change.

Comparative Data Table
PropertyPiperidine (6-Membered)Pyrrolidine (5-Membered)Impact on Drug Design
LogP (Lipophilicity) ~0.84~0.46Piperidine increases lipophilicity; Pyrrolidine improves solubility.[1]
pKa (Basicity) ~11.22~11.27Negligible difference in basicity; both are protonated at physiological pH.
Conformation Rigid Chair (Defined puckering)Flexible Envelope/Twist (Pseudorotation)Piperidine lowers entropic penalty if pre-organized; Pyrrolidine adapts to diverse pockets.
VdW Volume LargerSmallerCritical for steric fit in tight binding pockets.
Boiling Point 106°C87°CRelevant for process chemistry handling.
Expert Insight: The "Lipophilic Tax"

While the pKa difference is minimal, the LogP shift is significant. Replacing a piperidine with a pyrrolidine reduces the carbon count by one methylene unit (-CH₂-), typically lowering LogP by ~0.4 units. This is a strategic tool to improve Ligand Efficiency (LE) or correct poor aqueous solubility without sacrificing the basic amine pharmacophore.

Conformational Analysis & Entropy

The most profound difference between these scaffolds lies in their three-dimensional behavior.

Piperidine: The Rigid Anchor

Piperidine predominantly exists in a chair conformation , similar to cyclohexane.[2] Substituents at the 4-position naturally adopt equatorial or axial orientations.

  • Pro: If the binding pocket requires a specific vector, a piperidine can "lock" the pharmacophore, reducing the entropic penalty (

    
    ) upon binding.
    
  • Con: If the chair conformation clashes with residues, the energy cost to distort the ring is high.

Pyrrolidine: The Flexible Adaptor

Pyrrolidine undergoes pseudorotation , rapidly interconverting between envelope and twist forms.[1]

  • Pro: It can "wiggle" to find optimal hydrogen bond distances or avoid steric clashes in an induced-fit scenario.

  • Con: The flexibility results in a higher entropic penalty upon binding (freezing out degrees of freedom), which must be compensated by stronger enthalpic interactions (H-bonds/Salt bridges).

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision logic for selecting between these scaffolds based on structural biology data.

ScaffoldDecision Start Scaffold Selection: Piperidine vs. Pyrrolidine Constraint1 Is the Binding Pocket Sterically Restricted? Start->Constraint1 Constraint2 Is Aqueous Solubility a Limiting Factor? Constraint1->Constraint2 No (Open Pocket) Result_Pyr Select PYRROLIDINE (Lower LogP, Flexible Fit) Constraint1->Result_Pyr Yes (Tight Fit) Constraint3 Is the Pharmacophore Vector Strictly Defined? Constraint2->Constraint3 No (LogP OK) Constraint2->Result_Pyr Yes (Need Solubility) Constraint3->Result_Pyr No (Induced fit needed) Result_Pip Select PIPERIDINE (Rigid Chair, Defined Vector) Constraint3->Result_Pip Yes (Pre-organization required)

Figure 1: Decision tree for scaffold selection based on steric, solubility, and conformational constraints.

Metabolic Stability & Toxicology[3]

Both scaffolds are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, but the regioselectivity differs.

Metabolic Hotspots
  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen are the primary sites of metabolism (SOM).
    
    • Mechanism: Single Electron Transfer (SET)

      
       Iminium ion 
      
      
      
      Hydroxylation
      
      
      Ring opening or Lactam formation.
  • Ring Strain Effects: Pyrrolidine rings, being slightly more strained, can sometimes exhibit different ring-opening kinetics compared to the stable 6-membered piperidine.

Design Strategy: To block metabolism, medicinal chemists often introduce:

  • Gem-dimethyl groups or Fluorine at the

    
    -positions.
    
  • Bridgeheads (e.g., tropanes or azabicycles) to prevent planarity required for iminium ion formation.

Experimental Protocols

Synthesis: Reductive Amination (General Procedure)

This protocol is the industry standard for introducing either scaffold onto an aldehyde-bearing core.

Reagents:

  • Amine: Piperidine or Pyrrolidine derivative (1.0 eq)[1][3]

  • Carbonyl: Aldehyde/Ketone core (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (AcOH) (1-2 eq)

Step-by-Step Protocol:

  • Formation of Imine: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in DCE (5 mL). Add AcOH (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If the amine is a salt (e.g., HCl salt), add TEA (1.0 eq) to free the base.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may evolve gas slightly.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

In Vitro Microsomal Stability Assay

To verify metabolic stability differences between the two scaffolds.

Workflow:

  • Incubation: Test compound (1 µM) is incubated with Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Reaction started by adding NADPH (1 mM).

  • Sampling: Aliquots taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Samples quenched immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Case Study: Pancreatic Lipase Inhibitors

A study published in Molecules (2022) highlights the impact of this scaffold hop.

  • Context: Development of inhibitors for Pancreatic Lipase (PL) to treat obesity.[3]

  • Comparison: A series of N-substituted piperidines vs. pyrrolidines were synthesized.[4][5]

  • Result: The pyrrolidine derivative (Compound 12) demonstrated superior potency (

    
     mg/mL) compared to piperidine analogs.[3]
    
  • Mechanism: Molecular docking revealed that the orientation of functional groups on the pyrrolidine ring allowed for enhanced hydrogen bonding with residues Gly76 and Phe77. The piperidine ring, being more voluminous and rigid, could not achieve this optimal binding geometry.

This case validates that while piperidine is often the default choice, the tighter steric profile of pyrrolidine can be decisive for efficacy.[1]

References

  • Matched Molecular Pair Analysis Kenny, P. W., & Sadowski, J.[6][7] "Structure modification in chemical databases." Chemoinformatics in Drug Discovery, Wiley-VCH. [Link]

  • Pancreatic Lipase Inhibitor Case Study Molecules (MDPI). "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase."[3] Molecules 2022. [Link]

  • LTA4 Hydrolase Inhibitors (Scaffold Hopping) Journal of Medicinal Chemistry. "Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase."[8] PubMed. [Link]

  • Conformational Analysis of Heterocycles Ritchie, T. J., & Macdonald, S. J. "The impact of aromatic ring count on compound developability." Drug Discovery Today.

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A Senior Application Scientist's Guide to the Purity Validation of 1-BOC-4-cyclopentylamino-piperidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. The quality of a starting material like 1-BOC-4-cyclopentylamino-piperidine, a key building block in medicinal chemistry, directly influences the integrity of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for validating the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also considering viable alternatives.

The Critical Role of Purity in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyclopentylamino group and a tert-butyloxycarbonyl (BOC) protecting group creates a molecule with specific physicochemical properties that necessitate a carefully designed analytical approach for purity determination. An inaccurate purity assessment can lead to erroneous stoichiometric calculations in subsequent reactions, the introduction of unknown impurities, and potential downstream complications in toxicology and formulation studies. Therefore, a validated, high-confidence analytical method is not merely a quality control check; it is a fundamental component of a successful drug development program.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[3][4]

Causality Behind Experimental Choices for this compound

The molecular structure of this compound dictates the optimal HPLC method parameters. The presence of the polar secondary amine and the carbamate group, combined with the non-polar cyclopentyl and BOC groups, results in a compound of intermediate polarity. A critical challenge is the absence of a strong ultraviolet (UV) chromophore, rendering standard UV detection less effective.

Column Selection: The Heart of the Separation

Given the compound's characteristics, a Reversed-Phase (RP-HPLC) approach is the most logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[5] For a moderately polar compound like ours, a C18 column provides a good balance of hydrophobic interactions to achieve retention.[6]

However, the basic nature of the secondary amine can lead to undesirable interactions with residual silanol groups on the silica surface of the column, resulting in poor peak shape (tailing). To mitigate this, a low concentration of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase.[7][8] This suppresses the ionization of the amine, leading to improved peak symmetry.

Alternatively, for highly polar compounds or when RP-HPLC provides insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful option.[9][10] HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in an organic solvent like acetonitrile, with a small amount of water.[11] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, thus increasing their retention.

Detection Method: Seeing the Unseen

Since this compound lacks a significant UV-absorbing functional group, universal detectors are required for accurate quantification.

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[12][13] This technique is compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase.[14]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a positive charge to the analyte particles, which is measured by an electrometer.[15] CAD generally offers high sensitivity, a wide dynamic range, and a more uniform response compared to other detectors.[16][17]

dot graph "hplc_workflow" { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Preparation" { label="Sample & Mobile Phase Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Weigh & Dissolve Sample"]; MobilePhase [label="Prepare Mobile Phase\n(e.g., ACN/Water + 0.1% TFA)"]; }

subgraph "cluster_HPLC_System" { label="HPLC System"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Pump [label="Pump"]; Injector [label="Autosampler/Injector"]; Column [label="C18 Column"]; Detector [label="CAD/ELSD"]; }

subgraph "cluster_Data_Analysis" { label="Data Acquisition & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Chromatogram [label="Generate Chromatogram"]; Integration [label="Integrate Peaks"]; Calculation [label="Calculate Purity\n(Area % Method)"]; }

MobilePhase -> Pump; Pump -> Injector; Sample -> Injector; Injector -> Column [label="Separation"]; Column -> Detector [label="Detection"]; Detector -> Chromatogram; Chromatogram -> Integration; Integration -> Calculation; }

HPLC Experimental Workflow Diagram

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP and EP to ensure the trustworthiness of the results.[3][18][19]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), analytical grade.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • CAD Settings: (Optimize according to manufacturer's recommendations)

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met (as per USP <621>):[3]

  • Tailing Factor (Symmetry Factor): Not more than 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

5. Analysis and Purity Calculation: Inject the sample solution. Purity is typically calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method should be validated according to ICH Q2(R1) guidelines, which involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16][20]

Comparison with Alternative Purity Validation Methods

While HPLC is the preferred method, other techniques offer orthogonal information and can be valuable for a comprehensive purity assessment.

dot graph "purity_validation_logic" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Purity Validation of\nthis compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_primary" { label="Primary Method"; bgcolor="#FFFFFF"; HPLC [label="HPLC with Universal Detector\n(CAD/ELSD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_orthogonal" { label="Orthogonal & Confirmatory Methods"; bgcolor="#FFFFFF"; qNMR [label="Quantitative NMR (qNMR)", fillcolor="#FBBC05"]; LCMS [label="LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Start -> HPLC [label="Routine Analysis &\nQuantification"]; Start -> qNMR [label="Absolute Purity &\nStructural Confirmation"]; Start -> LCMS [label="Impurity Identification"];

HPLC -> qNMR [style="dashed", label="Cross-Validation"]; HPLC -> LCMS [style="dashed", label="Impurity Profiling"]; }

Logical Flow for Purity Validation

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[21][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.[23]

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Purity Calculation: Calculate purity by comparing the integral of a well-resolved analyte proton signal to a signal from the internal standard.

Comparison Table: HPLC vs. qNMR
FeatureHPLC with Universal Detector (CAD/ELSD)Quantitative NMR (qNMR)
Principle Comparative separation techniquePrimary, absolute quantification method
Reference Standard Requires a specific reference standard of the analyteRequires a certified internal standard (can be a different compound)
Sensitivity (LOD/LOQ) High (low ng range possible)[24][25]Moderate (µg to mg range)[24][25]
Throughput Higher; typical run times of 15-30 minutesLower; requires longer relaxation delays for accurate quantification
Information Provided Purity based on peak area percent, retention timeAbsolute purity (mass fraction), structural confirmation
Sample Consumption Low (µg)Higher (mg)
Destructive? YesNo, sample can be recovered
Cost per Sample Generally lower due to higher throughput and less expensive consumablesCan be lower for routine analysis due to reduced solvent usage, though initial instrument cost is high.[26][27]

Conclusion and Recommendations

For the routine purity validation of this compound, a validated Reversed-Phase HPLC method with Charged Aerosol Detection (CAD) is the recommended approach. It offers a superior balance of sensitivity, resolution, and throughput for quality control environments. The method's reliability is ensured by adhering to strict system suitability criteria as outlined in pharmacopeial guidelines.

However, for a comprehensive characterization, especially during initial process development or for reference standard certification, Quantitative NMR (qNMR) is an invaluable orthogonal technique. It provides an absolute purity value and confirms the compound's identity, offering a higher level of analytical certainty.[21] The use of these two powerful, complementary techniques provides a robust and scientifically sound strategy for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at: [Link]

  • USP-NF 〈621〉 Chromatography. United States Pharmacopeia. Available at: [Link]

  • Evaporative light scattering detector. Wikipedia. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Technology Networks. Available at: [Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne ISCO. Available at: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Update: European Pharmacopeia EP 2.2.46. Phenomenex. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. Available at: [Link]

  • Charged Aerosol Detection (CAD): Principles, Strengths, and Applications. HWI group. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Available at: [Link]

  • 2.2.46. Chromatographic separation techniques. European Pharmacopoeia. Available at: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. EDQM. Available at: [Link]

  • HILIC HPLC Column. Phenomenex. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Comparison of qNMR and CAD based concentration determination. ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Cost-effectiveness of Quantitative NMR Applications. qNMR Exchange. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • QNMR – a modern alternative to HPLC. Almac Group. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

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A Senior Application Scientist's Guide to Selecting the Optimal Reducing Agent for Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the reductive amination stands as a cornerstone transformation for the preparation of amines. This versatile reaction, which forges a new carbon-nitrogen bond by converting a carbonyl group into an amine via an imine or iminium ion intermediate, is fundamental to the construction of a vast array of biologically active molecules. However, the success of a reductive amination hinges critically on the choice of the reducing agent. This decision is not merely a matter of selecting any hydride source; it is a nuanced choice that dictates the reaction's efficiency, selectivity, and compatibility with other functional groups within the molecule.

This guide provides an in-depth comparison of the most commonly employed reducing agents for reductive amination. We will delve into the mechanistic rationale behind their use, supported by experimental data, to empower you to make an informed decision for your specific synthetic challenge.

The Crux of the Matter: The Reductive Amination Pathway

The reductive amination process is a cascade of equilibria. Initially, an amine and a carbonyl compound (an aldehyde or a ketone) condense to form a hemiaminal, which then dehydrates to yield an imine. In the presence of an acid catalyst, this imine can be protonated to form a more electrophilic iminium ion. The reducing agent is then tasked with selectively reducing the C=N double bond of the imine or iminium ion to the desired amine, ideally without affecting the starting carbonyl compound.[1][2]

Reductive_Amination_Pathway Carbonyl Aldehyde/Ketone (R1R2C=O) Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Amine Amine Amine (R3NH2) Amine->Hemiaminal Imine Imine (R1R2C=NR3) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion (R1R2C=N+HR3) Imine->Iminium + H+ Iminium->Imine - H+ Product Amine Product (R1R2CH-NHR3) Iminium->Product + [H]- ReducingAgent Reducing Agent ReducingAgent->Product Acid H+ Acid->Iminium

Caption: General Mechanism of Reductive Amination.

The choice of reducing agent is therefore a balancing act: it must be reactive enough to reduce the imine/iminium ion but not so powerful as to reduce the starting carbonyl compound, which would lead to the formation of an undesired alcohol byproduct.

A Comparative Analysis of Common Reducing Agents

We will now explore the characteristics, advantages, and limitations of the most prevalent reducing agents used in reductive amination.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a powerful and cost-effective reducing agent. However, its high reactivity presents a significant challenge in one-pot reductive aminations, as it can readily reduce both aldehydes and ketones.[3][4] To circumvent this, a two-step, or "indirect," procedure is often employed. In this approach, the imine is pre-formed and sometimes isolated before the addition of NaBH₄.[2][5]

  • Expertise & Experience: The key to successfully using NaBH₄ in a one-pot fashion is to allow sufficient time for the imine to form before introducing the reducing agent.[4][5] This can be particularly effective in solvents like methanol, which can accelerate imine formation.[6] For reactions where dialkylation is a concern with primary amines, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ is a robust strategy.[2]

  • Trustworthiness: While effective, the potential for side reactions necessitates careful monitoring to ensure complete imine formation before reduction.

  • Authoritative Grounding: The use of NaBH₄ for the reduction of pre-formed imines is a well-established method.[7][8]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than NaBH₄, a property conferred by the electron-withdrawing cyanide group.[3] This attenuated reactivity makes it highly selective for the reduction of iminium ions over carbonyl compounds, especially under mildly acidic conditions (pH 4-6).[1][9] This selectivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and NaBH₃CN are all present in the reaction mixture.

  • Expertise & Experience: The pH of the reaction is a critical parameter when using NaBH₃CN. At lower pH, the rate of carbonyl reduction increases.[10] Maintaining a pH of around 6-7 is optimal for selectively reducing the iminium ion.[11]

  • Trustworthiness: NaBH₃CN is a reliable reagent for one-pot reductive aminations, particularly with sensitive substrates where avoiding carbonyl reduction is paramount.[3]

  • Authoritative Grounding: The Borch reduction, which utilizes NaBH₃CN under mildly acidic conditions, is a classic and widely cited method for reductive amination.[1] A significant drawback, however, is the high toxicity of NaBH₃CN and the potential to generate hydrogen cyanide gas upon acidification.[10]

Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃)

Sodium triacetoxyborohydride has emerged as a preferred reagent for reductive amination due to its excellent selectivity and improved safety profile compared to NaBH₃CN.[2][5] The steric bulk and electron-withdrawing nature of the three acetoxy groups render it a mild and selective reducing agent, highly effective for the one-pot reductive amination of a wide range of aldehydes and ketones.[2]

  • Expertise & Experience: STAB is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][12] It is sensitive to water and is not typically used in protic solvents like methanol.[5] For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction.[2]

  • Trustworthiness: STAB consistently provides high yields and cleaner reaction profiles, often with fewer side products compared to other methods.[2] In a direct comparison for the reductive amination of cyclohexanone with morpholine, STAB provided a 99.8% conversion in 3 hours, whereas NaBH₃CN only achieved 50% conversion in 23 hours under similar conditions.[2]

  • Authoritative Grounding: The work of Abdel-Magid and co-workers has extensively documented the utility of STAB as a general and selective reagent for reductive amination.[2]

Catalytic Hydrogenation (H₂/Catalyst)

Catalytic hydrogenation, typically employing hydrogen gas with a palladium, platinum, or nickel catalyst, is an atom-economical and environmentally friendly approach to reductive amination.[9][13] This method is particularly well-suited for large-scale industrial applications due to the low cost of hydrogen gas.

  • Expertise & Experience: The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity. Over-alkylation, especially in the synthesis of primary amines, can be a significant side reaction.[13] Furthermore, catalytic hydrogenation is not compatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.[5]

  • Trustworthiness: While being a "green" method, reproducibility can sometimes be an issue, and catalyst poisoning can occur.[14]

  • Authoritative Grounding: Catalytic reductive amination is a well-established industrial process for the synthesis of amines.[13]

Borane-Amine Complexes

Borane-amine complexes, such as 2-picoline-borane, have gained traction as stable, easy-to-handle, and effective reducing agents for reductive amination.[14][15] These reagents offer a safer alternative to highly toxic or pyrophoric reducing agents.

  • Expertise & Experience: 2-Picoline-borane is a stable solid that can be used in a variety of solvents, including methanol and water, and even under neat conditions.[15] The addition of a small amount of acetic acid is often beneficial.[15]

  • Trustworthiness: These reagents have been shown to be effective for a range of substrates and offer a good balance of reactivity and safety.[14]

  • Authoritative Grounding: The use of borane-amine complexes for reductive amination is a more recent development but is well-supported by the literature.[15]

Quantitative Comparison of Reducing Agents

The following table summarizes the key characteristics and provides representative yield data for the different reducing agents. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.

Reducing AgentTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Sodium Borohydride (NaBH₄) Two-step (imine formation then reduction); MeOH or EtOHInexpensive, readily availableNon-selective (reduces carbonyls), requires careful timing in one-pot reactions90% (Cyclohexanone with benzylamine, with solid acid catalyst)[1]
Sodium Cyanoborohydride (NaBH₃CN) One-pot; MeOH, pH 4-6Selective for iminium ions, good for one-pot reactionsHighly toxic, generates HCN upon acidification91% (Benzaldehyde with ethylamine)[10]
Sodium Triacetoxyborohydride (STAB) One-pot; Aprotic solvents (DCE, DCM), often with catalytic AcOHHighly selective, safer than NaBH₃CN, high yieldsMoisture sensitive, requires aprotic solvents99.8% conversion (Cyclohexanone with morpholine)[2]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) H₂ gas, catalyst (e.g., Pd/C), various solventsAtom-economical, "green," suitable for large scaleCan lead to over-alkylation, reduces other functional groups, potential for catalyst poisoning79% (Cyclohexanone with benzylamine, Au/CeO₂/TiO₂)[1]
Borane-Amine Complexes (e.g., 2-Picoline-Borane) One-pot; MeOH, H₂O, or neat, often with catalytic AcOHStable, safe to handle, versatile solvent compatibilityCan generate H₂ and potentially diborane during quenchGood to excellent yields reported across various substrates[15]

Detailed Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for the reductive amination of cyclohexanone with benzylamine using different reducing agents are provided below.

Experimental_Workflow Start Start: Carbonyl + Amine Step1 Step 1: Imine/Iminium Formation Start->Step1 Step2 Step 2: Addition of Reducing Agent Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC, LC-MS) Step2->Step3 Step4 Step 4: Work-up & Quenching Step3->Step4 Step5 Step 5: Purification Step4->Step5 End End: Purified Amine Step5->End

Caption: General Experimental Workflow for Reductive Amination.

Protocol 1: Reductive Amination using Sodium Borohydride (Indirect Method)
  • Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) and benzylamine (1.0 equiv) in methanol. Stir the mixture at room temperature for 2-4 hours to allow for complete imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equiv) portion-wise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the imine by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: To a solution of cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation
  • Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on carbon (5 mol%) in ethanol.

  • Reaction Setup: Add cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots by GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.

Conclusion

The choice of reducing agent for reductive amination is a critical decision that significantly impacts the outcome of the synthesis. For routine, one-pot procedures with a wide range of substrates, sodium triacetoxyborohydride (STAB) often represents the optimal choice due to its high selectivity, safety, and efficacy. For cost-sensitive, large-scale syntheses where compatible functional groups are present, catalytic hydrogenation is an excellent green alternative. Sodium cyanoborohydride remains a viable option for its selectivity but should be handled with extreme caution due to its toxicity. Sodium borohydride is a powerful, inexpensive option best suited for a stepwise approach. Finally, emerging reagents like borane-amine complexes offer a promising combination of stability, safety, and effectiveness. By understanding the nuances of each reagent, researchers can confidently select the most appropriate tool to achieve their synthetic goals.

References

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Vallejos, S., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100835. [Link]

  • Ruijter, E., et al. (2010). 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics, 10(12), 2330-2336. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). α-Picoline-borane. Retrieved from [Link]

  • Google Patents. (n.d.). EP2306199A1 - Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent.
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  • Kamal, M. M., et al. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]

  • Leino, R., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 2775-2785. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts: Reductive Amination. Harvard University. [Link]

  • Li, C., et al. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules, 27(21), 7188. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Chen, J., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Angewandte Chemie International Edition, 64(44), e202509689. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Kennedy, C. R., & Toste, F. D. (2012). Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. ACS Catalysis, 2(1), 69-72. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55. [Link]

  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [r/Chempros]. [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 289. [Link]

  • Podyacheva, E., et al. (2017). Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor. Catalysis Communications, 100, 127-130. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [r/Chempros]. [Link]

  • Rowles, I., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(16), 4538-4550. [Link]

  • Chen, B., et al. (2025). Direct reductive amination of ketones with amines by reductive aminases. Catalysis Science & Technology. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(48), 15824-15828. [Link]

  • LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Alinezhad, H., Yavari, H., & Salehian, F. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(8), 713-736. [Link]

  • Universidad del Bío-Bío. (n.d.). EXPERIMENTAL PROTOCOL FOR THE STUDY OF ONE-POT AMINATION OF CYCLOHEXANONE-TO-SECONDARY AMINES OVER CARBON-SUPPORTED PD. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with benzylamine. [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. [Link]

  • Xiao, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. [Link]

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The 4-Amino-Piperidine Scaffold: A Comparative SAR & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-piperidine core (specifically the 4-anilidopiperidine subclass) represents one of the most potent and versatile scaffolds in medicinal chemistry. Historically defined by the Fentanyl series of


-opioid receptor (MOR) agonists, this structure has evolved from a tool of anesthesia into a template for "soft drug" design (Remifentanil) and, more recently, a scaffold for antimicrobial  and antiviral  agents.

This guide provides a technical comparison of key 4-amino-piperidine derivatives, analyzing the Structure-Activity Relationship (SAR) that dictates their transition from high-potency analgesics to metabolically labile esters and non-opioid therapeutics.

Part 1: Structural Anatomy & SAR Logic

The biological activity of 4-amino-piperidines is governed by three critical vectors: the N-1 substituent , the C-4 substituent , and the Amide/Aniline interface .

The Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold, distinguishing between regions controlling potency (affinity) and those controlling pharmacokinetics (metabolic stability).

SAR_Map Core 4-Amino-Piperidine Core Scaffold N1 N-1 Position (Lipophilicity & Potency) Core->N1 Controls PK & Affinity C4 C-4 Position (Selectivity & Duration) Core->C4 Controls Efficacy Phenethyl Phenethyl (Fentanyl) Optimal MOR Fit N1->Phenethyl Thienyl Thienylethyl (Sufentanil) High Affinity/Potency N1->Thienyl Ester Ester Linkage (Remifentanil) Plasma Hydrolysis (Soft Drug) N1->Ester Anilido Anilido Ring Essential for MOR Activation C4->Anilido Methoxymethyl Methoxymethyl (Alfentanil) Reduces pKa -> Faster Onset C4->Methoxymethyl Carbomethoxy Carbomethoxy (Carfentanil) Increases Potency (10,000x) C4->Carbomethoxy

Figure 1: SAR Map of 4-amino-piperidine derivatives detailing the impact of N-1 and C-4 modifications on pharmacological profiles.

Part 2: Comparative Performance Analysis

This section compares the three "generations" of the scaffold: the Prototype (Fentanyl) , the Metabolically Optimized (Remifentanil) , and the Ultra-Potent (Sufentanil) .

Pharmacological Profile Comparison

The following data highlights how subtle structural changes dramatically alter the therapeutic window and metabolic fate.

FeatureFentanyl (Prototype)Sufentanil (High Potency)Remifentanil (Soft Drug)Alfentanil (Rapid Onset)
Structure N-Phenethyl, 4-HN-Thienylethyl, 4-CH₂OCH₃N-Ester, 4-EsterN-Tetrazolinone, 4-CH₂OCH₃
Relative Potency (Morphine=1)~100x~1,000x~100-200x~10-20x
Mu-Receptor Affinity (Ki) 1.2 nM0.14 nM1.8 nM24 nM
Lipophilicity (LogP) 4.05 (High)3.95 (High)1.58 (Moderate)2.16 (Low)
pKa 8.4 (Mostly ionized)8.07.16.5 (High non-ionized fraction)
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Plasma Esterases (Rapid)Hepatic (CYP3A4)
Context-Sensitive Half-Life Increases w/ infusion timeIncreases w/ infusion timeConstant (~3-5 mins) Stable (Short)
Technical Insights
  • Potency Driver: The N-phenethyl group in Fentanyl creates a crucial hydrophobic interaction within the MOR binding pocket. Replacing the phenyl ring with a thienyl group (Sufentanil) enhances this interaction, resulting in a 10-fold increase in affinity [1].

  • Onset Speed: Alfentanil has a much lower pKa (6.5) compared to Fentanyl (8.4). At physiological pH (7.4), a larger fraction of Alfentanil is un-ionized, allowing it to cross the blood-brain barrier (BBB) significantly faster, despite having lower lipid solubility overall [2].

  • Metabolic Safety: Remifentanil incorporates a methyl ester moiety at the N-1 position. This design intentionally introduces a "metabolic weak spot," allowing non-specific plasma esterases to hydrolyze the drug into an inactive carboxylic acid metabolite. This makes its duration of action independent of liver function, a key safety feature for surgical anesthesia [3].

Part 3: Experimental Protocols

To validate these SAR claims, the following protocols are standard for synthesizing and testing 4-amino-piperidine derivatives.

Synthesis: Reductive Amination (General Protocol)

The most robust route to N-substituted 4-amino-piperidines is the reductive amination of 4-piperidone derivatives.

Workflow Diagram:

Synthesis Start 4-Piperidone Derivative Step1 Imine Formation (R-NH2 + Acid Cat.) Start->Step1 DCM, RT Step2 Reduction (NaBH(OAc)3) Step1->Step2 In situ Step3 Acylation (Propionyl Chloride) Step2->Step3 Et3N, 0°C Final 4-Anilidopiperidine Product Step3->Final

Figure 2: General synthetic pathway for 4-anilidopiperidine derivatives via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE). Add acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity. Stir overnight at RT.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The resulting 4-anilinopiperidine intermediate is usually an oil.

  • Acylation (The "Fentanyl" Step): Dissolve the intermediate in DCM with triethylamine (2.0 eq). Add propionyl chloride (1.2 eq) dropwise at 0°C. This installs the amide "tail" essential for activity.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate) typically yields the final product as a white solid or oil [4].

Validation: [³H]-DAMGO Competitive Binding Assay

To determine the


 (affinity) of your derivative against the standard.
  • Membrane Prep: Use CHO cells stably expressing human

    
    -opioid receptors.
    
  • Incubation: Incubate membrane homogenates (20 µg protein) with [³H]-DAMGO (1 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where [L] is the radioligand concentration and Kd is its dissociation constant.

Part 4: Emerging Applications (Beyond Opioids)

While the opioid class is dominant, the 4-amino-piperidine scaffold is chemically privileged for other targets.

  • Antimicrobial Agents: Recent studies have shown that N-alkyl-4-amino-piperidines (lacking the propionyl-anilide feature) exhibit potent antifungal activity against Candida species. The mechanism involves ergosterol biosynthesis inhibition, distinct from the opioid pathway [5].

  • HCV Inhibitors: 4-amino-piperidine derivatives have been identified as inhibitors of Hepatitis C Virus assembly.[1] In these analogs, the N-1 position is often substituted with large bi-aryl systems rather than the phenethyl group seen in opioids [6].

References

  • Bentham Science. Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry.[2] Link

  • National Institutes of Health (NIH). Effects of fentanyl, alfentanil, remifentanil and sufentanil on loss of consciousness. British Journal of Anaesthesia. Link

  • ScienceOpen. Comparison of Fentanyl, Remifentanil, Sufentanil and Alfentanil in Combination with Propofol. Current Clinical Pharmacology.[3][4][5] Link

  • ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives.Link

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals.[2][3][5][6][7][8] Link

  • ACS Publications. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Link

Sources

Assessing the Impact of the Cyclopentyl Group on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Cycloalkyl

In medicinal chemistry, the cyclopentyl group often occupies a "Goldilocks" zone between the rigid, metabolically stable cyclopropyl group and the bulky, lipophilic cyclohexyl group. It is rarely a passive spacer; rather, it is a strategic tool used to fill hydrophobic pockets (lipophilic efficiency), restrict conformation (entropy reduction), and optimize drug-target residence time.

This guide objectively assesses the cyclopentyl group’s performance, comparing it against its primary aliphatic competitors: isopropyl, cyclobutyl, and cyclohexyl.

Comparative Analysis: Physical & Chemical Properties

The decision to incorporate a cyclopentyl group hinges on balancing lipophilicity (


) with metabolic stability and steric fit.
Table 1: Physicochemical Comparison of Common Aliphatic Groups
FeatureIsopropyl (

)
Cyclopropyl (

)
Cyclopentyl (

)
Cyclohexyl (

)
Fragment

Value
(Lipophilicity)*
~1.53~1.14~2.14 ~2.51
Steric Bulk (A-Value) 2.15 kcal/molN/A (Strain dominated)Medium 4.9 kcal/mol (Bulky)
Conformation Flexible (Rotatable)Rigid (Planar)Envelope / Half-Chair Chair (Rigid)
Metabolic Liability

-Hydroxylation
Generally Stable (High C-H bond energy)

/

-Oxidation (C3/C4)

/

-Oxidation
Key Advantage Low MW, Rotational freedomMetabolic stability,

-hole effects
Pocket filling, Kinetic binding Max hydrophobic contact

*Note:


 values are approximate fragmental constants derived from Hansch-Leo systems. Cyclopentyl is estimated based on methylene addition to cyclobutyl/subtraction from cyclohexyl.
Mechanistic Insight: The "Envelope" Effect

Unlike the cyclohexyl group, which locks into a rigid chair conformation, the cyclopentyl ring exists in a dynamic equilibrium between envelope and half-chair conformations. This pseudorotation allows the cyclopentyl group to "mold" itself into hydrophobic pockets that are too shallow for a cyclohexyl ring but too large for a planar cyclopropyl or isopropyl group.

Expert Insight: When replacing an isopropyl group with a cyclopentyl ring, you are essentially "tying back" the methyl groups. This reduces the entropic penalty of binding (


) because the ligand is already pre-organized, often leading to a 10-fold or greater increase in potency if the pocket shape is complementary.

Critical Case Studies

The following case studies demonstrate the specific utility of the cyclopentyl group in real-world drug discovery.

Case Study A: Kinetic Optimization in CCR2 Antagonists

In the development of CCR2 antagonists (chemokine receptor 2), researchers found that thermodynamic affinity (


) was insufficient for efficacy; residence time  on the receptor was critical.
  • The Challenge: Isopropyl analogs showed good affinity but rapid dissociation.

  • The Solution: Introduction of a cyclopentyl amine scaffold.

  • Data:

    • Compound 1 (Isopropyl-like):

      
      , Residence Time 
      
      
      
      .
    • Compound 22a (Cyclopentyl-based):

      
      , Residence Time 
      
      
      
      .
  • Outcome: The cyclopentyl group provided a tighter hydrophobic fit that slowed the "off-rate" (

    
    ), drastically improving biological efficacy without significantly changing the lipophilicity profile compared to larger rings [1].
    
Case Study B: Rolipram and PDE4 Inhibition

Rolipram is the archetypal example of the "cyclopentyl effect." The cyclopentyloxy group is a critical pharmacophore that fits into a specific hydrophobic pocket in the Phosphodiesterase-4 (PDE4) enzyme.

  • Structure: 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one.

  • Performance:

    • PDE4A

      
      :  3 nM
      
    • PDE4B

      
      :  130 nM
      
  • SAR Insight: Replacement of the cyclopentyl group with smaller chains (methyl/ethyl) or larger rings (cycloheptyl) results in a dramatic loss of potency (often >100-fold), confirming the strict steric requirement of the "cyclopentyl envelope" [2].

Experimental Workflow: Assessing Metabolic Stability

A major liability of the cyclopentyl group is oxidative metabolism. Unlike the strained cyclopropyl ring (which resists Hydrogen Atom Transfer due to high bond dissociation energy), the cyclopentyl ring is prone to oxidation by Cytochrome P450 (CYP) enzymes, typically at the C-3 or C-4 positions.

Protocol: Microsomal Stability Assay (Cyclopentyl Focus)

Objective: Determine the intrinsic clearance (


) and identify soft spots on the cyclopentyl ring.
  • Incubation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M) to avoid saturation.
      
    • Initiate reaction with NADPH-regenerating system. Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent peak to calculate

      
      .
      
    • Metabolite Scouting (Critical): Set Mass Spectrometer to scan for

      
       (Monohydroxylation) and 
      
      
      
      (Dihydroxylation/Ketone).
    • Note: Cyclopentyl oxidation usually yields a mixture of cis/trans-3-hydroxy and 4-hydroxy metabolites.

  • Validation:

    • Control: Compare against a cyclopropyl analog. If the cyclopentyl analog shows high clearance (

      
      ) and the cyclopropyl analog is stable (
      
      
      
      ), the ring is the metabolic soft spot [3].
Visualization: Metabolic Pathway & Decision Logic

MetabolicLogic Start Evaluate Cyclopentyl Analog Assay Microsomal Stability (HLM) Start->Assay Result_Stable Low Clearance (<15 uL/min/mg) Assay->Result_Stable Stable Result_Unstable High Clearance (>50 uL/min/mg) Assay->Result_Unstable Unstable MetID Metabolite ID (LC-MS) Result_Unstable->MetID Oxidation Oxidation at C3/C4 (+16 Da) MetID->Oxidation Ring Hydroxylation Dealkylation N/O-Dealkylation (Loss of Ring) MetID->Dealkylation Linker Cleavage Fix_Fluorine Strategy A: Fluorinate C3/C4 Oxidation->Fix_Fluorine Fix_Oxa Strategy B: Switch to Oxetane/THF Oxidation->Fix_Oxa Fix_Rigid Strategy C: Bicyclo[1.1.1]pentane Oxidation->Fix_Rigid

Figure 1: Decision workflow for addressing metabolic instability in cyclopentyl-containing compounds. If ring oxidation is identified, common medicinal chemistry strategies involve fluorination or scaffold hopping to oxetanes.

Strategic Decision Tree: When to Use Cyclopentyl?

Use this logic flow to determine if a cyclopentyl group is the correct bioisostere for your lead series.

DecisionTree Start Lead Optimization: Need Hydrophobic Group Q1 Is the pocket depth > 5 Å? Start->Q1 Cyclopropyl Use Cyclopropyl (Stable, Compact) Q1->Cyclopropyl No (Shallow) Q2 Is metabolic stability a primary risk? Q1->Q2 Yes (Deep) Q3 Is the pocket rigid (flat) or adaptive? Q2->Q3 No (Manageable) Fluorinated Use Difluoro-Cyclopentyl or Bicyclo-analog Q2->Fluorinated Yes (High Clearance) Cyclohexyl Use Cyclohexyl (Max Fill, Rigid Chair) Q3->Cyclohexyl Rigid/Large Cyclopentyl Use Cyclopentyl (Adaptive Envelope, Kinetic Trap) Q3->Cyclopentyl Adaptive/Medium

Figure 2: Strategic selection guide. Cyclopentyl is favored for medium-depth, adaptive pockets where residence time is a priority.

References

  • Structure-kinetic relationships of cyclopentylamines as CCR2 antagonists. Journal of Medicinal Chemistry. (2013).

  • Rolipram and structurally-related compounds as PDE4 inhibitors. ResearchGate. (2017).

  • Correlations between metabolism and structural elements of alicyclic fentanyl analogs. Archives of Toxicology. (2019).

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry. (2020).

A Comparative Guide to the Binding Affinity of Piperidine Derivatives at the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1] This regulatory role makes DAT a primary target for a wide range of therapeutic agents and psychostimulants. Among the various chemical scaffolds investigated, the piperidine ring is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous potent and selective DAT inhibitors.

This guide provides a comparative analysis of the binding affinities of key piperidine derivatives to the dopamine transporter. We will delve into the structure-activity relationships (SAR) that govern this interaction, present quantitative binding data for prominent compounds, and provide a detailed, field-proven protocol for assessing DAT binding affinity via radioligand competition assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the interaction between piperidine-based ligands and the dopamine transporter.

Section 1: The Principles of Measuring DAT Binding Affinity

To quantify the interaction between a ligand and the dopamine transporter, the most common and robust method is the radioligand competition binding assay . This technique relies on the principle of competition between a radiolabeled ligand with known high affinity for DAT (the "probe") and an unlabeled test compound (the "competitor").

The key parameters derived from this assay are:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the competitor drug that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition constant): An intrinsic measure of the binding affinity of the competitor ligand. It is derived from the IC50 value and is independent of the assay conditions, such as the concentration and affinity of the radioligand used. A lower Ki value signifies a higher binding affinity.

The relationship between these values is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

This experimental approach allows for a standardized comparison of the binding potencies of various compounds at the dopamine transporter.

Section 2: Experimental Design & Workflow

A successful binding assay requires careful selection of reagents and a meticulously executed protocol. The choices made at each step are critical for generating reliable and reproducible data.

Diagram: Radioligand Competition Binding Assay Workflow

The following diagram illustrates the logical flow of a typical competition binding experiment designed to determine the Ki of a piperidine derivative at the dopamine transporter.

Binding_Assay_Workflow cluster_materials Biological & Chemical Reagents cluster_assay Assay Setup & Execution cluster_analysis Data Analysis & Interpretation Membranes DAT-Expressing Membranes (e.g., Rat Striatum or hDAT-HEK293) Incubation Incubation (Allow binding to reach equilibrium) Membranes->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubation Competitor Unlabeled Piperidine Derivative (Test Compound) Competitor->Incubation NSB_Ligand Non-Specific Binding Ligand (e.g., 10 µM GBR 12909) NSB_Ligand->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Plotting Generate Competition Curve (% Specific Binding vs. [Competitor]) Counting->Plotting IC50 Determine IC50 Value Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a DAT competitive radioligand binding assay.

Section 3: Detailed Experimental Protocol: [³H]WIN 35,428 Binding Assay

This protocol provides a robust method for determining the binding affinity of piperidine derivatives at the rat dopamine transporter.

Rationale for Component Selection:

  • Tissue Source: Rat striatum is used due to its high density of dopamine transporters, providing a strong and reliable signal.

  • Radioligand: [³H]WIN 35,428 is a cocaine analog with high affinity and selectivity for DAT, making it an excellent probe for competition assays.[2]

  • Non-Specific Binding (NSB) Determinant: A high concentration (e.g., 10 µM) of a potent DAT inhibitor like Vanoxerine (GBR 12909) is used to saturate all specific binding sites, allowing for the quantification of non-specific binding to filters and lipids.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[3]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[3][4]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[3][4]

    • Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • The final assay volume is typically 250 µL.[3]

    • Total Binding Wells: Add assay buffer, the membrane preparation (50-120 µg protein), and [³H]WIN 35,428 at a concentration near its Kd (e.g., 4-5 nM).[1][3]

    • Non-Specific Binding (NSB) Wells: Add the same components as the total binding wells, plus a saturating concentration of a non-labeled DAT inhibitor (e.g., 10 µM Vanoxerine).

    • Competition Wells: Add the same components as the total binding wells, plus varying concentrations of the test piperidine derivative (typically in a series of 8-10 concentrations spanning several orders of magnitude).

  • Incubation:

    • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.[1][3]

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the DPM from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Section 4: Comparative Analysis of Piperidine Derivatives at DAT

The binding affinity of piperidine derivatives can vary dramatically based on their chemical structure. Substitutions on the piperidine and associated rings significantly influence potency and selectivity. Below is a comparison of several key compounds.

CompoundStructure DescriptionBinding Affinity (Ki) for DAT (nM)Key Structural Features & InsightsReference(s)
Methylphenidate (MPH) The archetypal phenylethylamine-piperidine, with a methyl ester and a phenyl group attached to the same carbon.~100 - 200The threo diastereomer is significantly more active than the erythro form. The ester group is crucial for activity.[2][2]
Desoxypipradrol (2-DPMP) A simple 2-diphenylmethylpiperidine. Lacks the polar ester group of MPH.~565 - 621 (IC50)A potent and long-acting norepinephrine-dopamine reuptake inhibitor.[5][6][7] The high lipophilicity contributes to its long duration of action.[7][5][6][8]
Vanoxerine (GBR-12909) A diaryl-substituted piperazine (often discussed alongside piperidines due to its use as a tool compound).~1 - 9An exceptionally potent and selective DAT inhibitor.[9][10][11] It is frequently used in research to define non-specific binding in DAT assays.[9][11][9][10][11]
(+)-trans-3-OH-piperidine Analog (+)-5 A derivative with a hydroxyl group on the piperidine ring.0.46 (IC50)Stereochemistry is critical; the (+)-enantiomer is 122-fold more potent than the (-)-enantiomer, demonstrating a highly specific interaction with the DAT binding pocket.[12][12]
p-Bromo-MPH Methylphenidate with a bromine atom at the para-position of the phenyl ring.Potency > MPHPara-substitution with halogens like bromo or iodo generally increases or retains high affinity for DAT.[2][2]
o-Bromo-MPH Methylphenidate with a bromine atom at the ortho-position of the phenyl ring.Potency << MPHOrtho-substitution dramatically decreases binding affinity, suggesting steric hindrance at the binding site.[2][2]

Section 5: Structure-Activity Relationship (SAR) Insights

The data presented above highlight several key principles governing the interaction of piperidine derivatives with the dopamine transporter:

  • Stereochemistry is Paramount: As seen with methylphenidate and hydroxylated analogs, the spatial arrangement of substituents is critical.[12] The DAT binding pocket is highly stereoselective.

  • Aromatic Substitutions: The position of substituents on the phenyl ring has a profound impact. Para-positions are generally well-tolerated and can enhance affinity, while ortho-positions often lead to a significant loss of potency due to steric clashes.[2]

  • Piperidine Ring Modifications: Adding polar groups, such as a hydroxyl substituent, can dramatically increase affinity, provided the stereochemistry is optimal.[12] Conversely, N-methylation of the piperidine ring is reported to considerably reduce affinity.[2]

  • Bioisosteric Replacements: The piperidine scaffold itself is robust, but bioisosteric replacement of adjacent rings (e.g., piperidine for piperazine) can be explored to fine-tune properties like metabolic stability and selectivity.[13]

Conclusion

The piperidine scaffold remains a cornerstone in the development of ligands targeting the dopamine transporter. A compound's binding affinity, a critical determinant of its pharmacological profile, is exquisitely sensitive to subtle structural modifications. Understanding the principles of radioligand binding assays and the structure-activity relationships of this chemical class is essential for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of dopamine transporter pharmacology.

References

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A Comparative Guide to the Pharmacological Properties of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural versatility and favorable physicochemical properties have established it as a "privileged scaffold," a molecular framework that is present in a vast array of clinically approved drugs across numerous therapeutic areas.[2][4] Piperidine-containing compounds are represented in over twenty classes of pharmaceuticals, including antipsychotics, opioids, antihistamines, and anticancer agents.[1][3][5]

This guide provides a comparative analysis of the pharmacological properties of key piperidine derivatives, focusing on the relationship between chemical structure and biological function. We will explore how subtle modifications to the piperidine core can dramatically alter a compound's affinity, selectivity, and mechanism of action, with illustrative examples from different drug classes. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Section 1: The Piperidine Scaffold in Antipsychotics (e.g., Haloperidol)

The butyrophenone class of typical antipsychotics, exemplified by haloperidol, features a piperidine ring that is crucial for its therapeutic effect. These drugs primarily target the dopamine D2 receptor.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol acts as a potent antagonist at the dopamine D2 receptor.[6] D2 receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the enzyme adenylyl cyclase via the Gαi subunit. This leads to a decrease in the intracellular second messenger, cyclic AMP (cAMP).[6] By blocking the D2 receptor, haloperidol prevents this signaling cascade, which is believed to contribute to its antipsychotic effects by mitigating dopamine hyperactivity.[6][7]

However, this high-affinity D2 blockade is also associated with a significant risk of extrapyramidal symptoms (EPS).[7] While its primary therapeutic action is attributed to D2 receptor antagonism (Ki = 0.89 nM), haloperidol also binds to other receptors, including serotonin and alpha-adrenergic receptors, which contributes to its overall pharmacological profile.[8]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Dopamine D2 Receptor Antagonism by Haloperidol.

Comparative Pharmacological Data

The binding affinity (Ki) is a critical measure of a drug's potency at its target receptor. A lower Ki value indicates a higher binding affinity.[6]

CompoundPrimary TargetKi (nM) for Human D2 ReceptorFunctional ActivityReference
Haloperidol Dopamine D20.7 - 1.2Antagonist[6]
Risperidone Dopamine D2 / 5-HT2A3-6Antagonist[7]
Prothipendyl Dopamine D226Antagonist[6]

As the data illustrates, haloperidol's affinity for the D2 receptor is substantially higher than that of other antipsychotics like prothipendyl.[6] This high affinity is a key factor in both its efficacy and its side-effect profile.[7]

Section 2: The Piperidine Scaffold in Opioid Analgesics (e.g., Fentanyl)

The 4-anilidopiperidine class of synthetic opioids, which includes fentanyl and its analogs, demonstrates the profound impact of the piperidine scaffold in pain management. Fentanyl is a potent μ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine.[9][10]

Mechanism of Action: μ-Opioid Receptor Agonism

Fentanyl exerts its powerful analgesic effects by acting as a selective agonist at the μ-opioid receptor, which is also a GPCR.[9][10] Activation of this receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in analgesia.[11] Its high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to a fast onset of action.[10][12] While its primary activity is at the μ-receptor, it can also activate delta and kappa opioid receptors at higher concentrations.[9][10]

Structure-Activity Relationship (SAR) Insights

The piperidine ring is a central component for orienting the key pharmacophoric groups necessary for potent opioid receptor binding.[2] Extensive research on fentanyl analogs has shown that modifications to the N-phenethyl group and the N-acyl group on the piperidine ring can significantly alter potency and selectivity.[13]

Comparative Pharmacological Data

CompoundPrimary TargetPotency Relative to MorphineFunctional ActivityReference
Fentanyl μ-opioid50-100xAgonist[9][10]
Morphine μ-opioid1x (baseline)Agonist[9][10]
Meperidine μ-opioid0.1xAgonist[12]

Section 3: The Piperidine Scaffold in Antihistamines (e.g., Loratadine)

Second-generation antihistamines, such as loratadine, incorporate a piperidine moiety and are designed to selectively target peripheral histamine H1 receptors.[14] This selectivity is key to their improved safety profile, particularly the reduction of sedative effects common with first-generation antihistamines.

Mechanism of Action: H1 Receptor Inverse Agonism

Loratadine is a selective inverse agonist of the peripheral histamine H1 receptor.[15][16] Unlike a simple antagonist that just blocks the receptor, an inverse agonist binds to the same receptor and induces an opposite pharmacological response. This action stabilizes the inactive conformation of the H1 receptor, preventing its activation by histamine and reducing allergic symptoms.[17] Loratadine is metabolized in the liver to its active metabolite, desloratadine, which is also a potent H1 receptor inverse agonist.[14][18]

Key Structural Features for Reduced Sedation

Second-generation antihistamines like loratadine are designed to be substrates for the P-glycoprotein efflux pump in the blood-brain barrier. This active transport mechanism limits their entry into the central nervous system, thereby minimizing sedative side effects.[17]

Comparative Pharmacological Data

CompoundPrimary TargetSedative PropertiesFunctional ActivityReference
Loratadine Peripheral H1Low / Non-sedatingInverse Agonist[16][18]
Desloratadine Peripheral H1Low / Non-sedatingInverse Agonist[14]
Diphenhydramine H1 (Central & Peripheral)HighInverse Agonist[17]

Section 4: Key Experimental Protocols for Pharmacological Characterization

To compare and characterize novel piperidine derivatives, standardized and validated assays are essential. The following protocols describe two fundamental techniques for determining a compound's binding affinity and functional activity.

Protocol 1: Radioligand Competitive Binding Assay (To Determine Affinity - Ki)

This assay is the gold standard for measuring the binding affinity of a test compound to a specific receptor.[19] It quantifies how effectively a non-labeled compound (the "competitor") displaces a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its IC50 (the concentration that inhibits 50% of specific radioligand binding).[19][20]

Methodology

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the pellet in a suitable assay buffer.[20]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound.[19][20]

  • Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[19][20]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

G A Prepare Receptor Membranes B Add Membranes, Radioligand, & Test Compound to 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Filter via Vacuum to Separate Bound/Free Ligand C->D E Wash Filters to Remove Non-specific Binding D->E F Dry Filters & Add Scintillation Cocktail E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate IC50 & Ki (Cheng-Prusoff Equation) G->H

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay (To Determine Functional Activity)

This cell-based assay measures the intracellular accumulation of cyclic AMP (cAMP), a critical second messenger for many GPCRs, to determine if a compound acts as an agonist, antagonist, or inverse agonist.[21][22]

Objective: To quantify changes in intracellular cAMP levels in response to a test compound, thereby characterizing its functional effect on Gs or Gi-coupled receptors.[21][23]

Methodology

  • Cell Culture: Seed cells expressing the target GPCR into a multi-well plate and grow to near confluence.[20]

  • Compound Treatment:

    • For Gs-coupled receptors (stimulate cAMP): Add the test compound (potential agonist) at various concentrations.

    • For Gi-coupled receptors (inhibit cAMP): First, stimulate the cells with an agent like forskolin (which directly activates adenylyl cyclase) to increase basal cAMP levels. Then, add the test compound (potential agonist) to measure the inhibition of this stimulated response.[21]

    • For antagonists: Pre-incubate the cells with the test compound before adding a known agonist to see if the agonist's effect is blocked.

  • Incubation: Incubate the cells for a defined period to allow for cAMP production or inhibition.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the lysate. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[22][24] In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[21][22]

  • Data Analysis: Plot the signal against the log concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) to quantify the compound's potency.

Section 5: Integrated Strategy for Novel Compound Evaluation

A logical, tiered approach is crucial for efficiently evaluating the pharmacological properties of newly synthesized piperidine derivatives.

G Start Novel Piperidine Derivative A Primary Screen: Radioligand Binding Assay Start->A B Determine Ki (Binding Affinity) A->B C High Affinity? B->C D Secondary Screen: cAMP Functional Assay C->D Yes Stop Discard or Redesign C->Stop No E Characterize Activity: Agonist, Antagonist, or Inverse Agonist? D->E F Determine EC50 / IC50 (Potency) E->F G Selectivity Profiling: Test against Off-Target Receptors F->G H In Vivo Studies: Pharmacokinetics & Efficacy G->H Proceed Lead Candidate H->Proceed

Caption: Logical Workflow for Compound Characterization.

Conclusion

The piperidine scaffold remains an exceptionally valuable and versatile tool in drug discovery.[1][4] Through careful and rational design, medicinal chemists can manipulate the piperidine core and its substituents to achieve desired pharmacological profiles, targeting a wide range of biological systems with high potency and selectivity. The comparative analysis of well-established drugs like haloperidol, fentanyl, and loratadine highlights the profound influence of this simple heterocycle on modern medicine. A systematic approach, employing robust in vitro assays for binding and function, is fundamental to the successful development of the next generation of piperidine-based therapeutics.

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). International Journal of Molecular Sciences. Retrieved February 14, 2026, from [Link]

  • Prothipendyl and Haloperidol: A Comparative Analysis of Binding Affinity for the Dopamine D2 Receptor - Benchchem. (n.d.).
  • cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved February 14, 2026, from [Link]

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem. (n.d.).
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]

  • Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. (2018, January 5).
  • cAMP Assays in GPCR Drug Discovery - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL | ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved February 14, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Pharmaceutical Fronts. Retrieved February 14, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 14, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 14, 2026, from [Link]

  • Fentanyl - StatPearls - NCBI Bookshelf - NIH. (2023, May 29). Retrieved February 14, 2026, from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010, October 18). Retrieved February 14, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fentanyl - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - MDPI. (2019, February 19). Retrieved February 14, 2026, from [Link]

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. (2008, June 15). Retrieved February 14, 2026, from [Link]

  • Histamine Receptors inhibitors - Adooq Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]

  • Radioligand Binding Assay | Springer Nature Experiments. (2001). Retrieved February 14, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved February 14, 2026, from [Link]

  • Histamine, histamine receptors, and anti-histamines in the context of allergic responses - LymphoSign Journal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Why is Fentanyl Different than other Mu agonist opioids?. (2023, March 21). Retrieved February 14, 2026, from [Link]

  • A few examples of piperidine‐based drugs and natural products. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • H1 Antihistamines: Current Status and Future Directions - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder - Amsterdam UMC. (n.d.). Retrieved February 14, 2026, from [Link]

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  • Acute Urticaria Medication: Antihistamines, 1st Generation, Antihistamines, 2nd Generation, Corticosteroids, Sympathomimetics, Leukotriene Receptor Antagonists, Antidepressants, TCAs, Monoclonal Antibodies, Anti-asthmatics, Histamine H2 Antagonists - Medscape. (2025, April 9). Retrieved February 14, 2026, from [Link]

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Safety Operating Guide

Safe Handling and Disposal Protocol: 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-Boc-4-cyclopentylamino-piperidine is a specialized intermediate frequently used in the synthesis of pharmaceutical compounds (e.g., chemokine receptor antagonists). Its dual-functional nature—containing a secondary amine and an acid-labile tert-butoxycarbonyl (Boc) protecting group—dictates specific disposal protocols to prevent unintended chemical reactions, specifically gas evolution and pressure buildup.

The Golden Rule of Disposal:

NEVER mix Boc-protected intermediates with acidic waste streams. The resulting deprotection reaction releases isobutylene gas and carbon dioxide, creating a high risk of container over-pressurization and rupture.

Chemical Hazard Profile[1][2][3]
PropertySpecification / Hazard
CAS Number 191345-56-7
Physical State Solid (typically off-white powder) or Viscous Oil (depending on purity)
Functional Groups Secondary Amine (Basic), Carbamate (Acid-Sensitive)
GHS Classification Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)
Reactivity Incompatible with Strong Acids & Oxidizers. Decomposes to release flammable isobutylene gas.
Flash Point >110°C (Estimated) - Combustible

Part 2: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System approach: every step includes a verification check to ensure safety before proceeding to the next.

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-contamination that could lead to thermal or pressure events.

  • Identify the State: Determine if the waste is a pure solid, a reaction mixture, or a contaminated solid (e.g., wipes, gloves).

  • The "Acid Test" (Mental Check): Ask, "Is there any acid present in the destination container?"

    • If YES:STOP. Do not add this compound.

    • If NO: Proceed to segregation.

  • Select Waste Stream:

    • Solid Waste: Segregate into "Hazardous Solid Waste - Organic."

    • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" or "Alkaline Organic Waste."

Phase 2: Containerization & Labeling

Objective: Ensure downstream handlers are aware of the specific hazards.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Why? HDPE is resistant to basic amines and organic solvents.

    • Venting: If the waste contains traces of acid or if deprotection is suspected, use a vented cap to prevent pressure accumulation.

  • Labeling Requirements:

    • Standard Hazardous Waste Label.

    • Constituents: List "this compound" and main solvents (e.g., "Dichloromethane", "Methanol").

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

    • Special Note: Add a supplemental label: "CONTAINS BOC-PROTECTED AMINE. DO NOT MIX WITH ACID."

Phase 3: Spill Response (Immediate Action)
  • Small Spill (< 10g/10mL):

    • Don PPE (Nitrile gloves, safety goggles, lab coat).

    • Cover with Vermiculite or Sand (non-combustible absorbent).

    • Sweep into a disposable container.

    • Clean surface with soap and water; do not use acidic cleaning agents.

  • Large Spill: Evacuate area, ventilate, and contact EHS.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of this compound, emphasizing the prevention of acid contact.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid SegregationSolid Container: Wide-Mouth HDPE Label: Hazardous Solid Waste Solid->SegregationSolid CheckAcid CRITICAL CHECK: Is the waste stream Acidic? Liquid->CheckAcid AcidYes STOP! Risk of Gas Evolution (Isobutylene/CO2) CheckAcid->AcidYes Yes AcidNo Safe to Proceed CheckAcid->AcidNo No AcidYes->CheckAcid Neutralize or Select New Container SegregationLiquid Container: Solvent Carboy Stream: Non-Halogenated Organic AcidNo->SegregationLiquid Final Off-Site Disposal: High-Temp Incineration SegregationSolid->Final SegregationLiquid->Final

Figure 1: Operational decision tree for the safe segregation and disposal of Boc-protected amine intermediates.

Part 4: Regulatory Compliance & Final Disposition[4]

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not specifically listed (P or U list) but is regulated based on its characteristics and the solvent matrix it is dissolved in.

  • Waste Code Determination:

    • D001 (Ignitable): Only if in a liquid solution with a flash point < 60°C (e.g., dissolved in Ethyl Acetate).

    • General Organic Waste: If solid or in high-flashpoint solvents.

    • Recommendation: Classify as "Hazardous Waste, Solid, N.O.S. (Contains Piperidine Derivatives)" for shipping.

Final Disposition Method

High-Temperature Incineration is the required disposal method.

  • Mechanism: Complete combustion ensures the destruction of the piperidine ring and the Boc group, converting them to CO2, H2O, and NOx (scrubbed).

  • Prohibition: Do not dispose of via sewer/drain. The compound is potentially toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • Fisher Scientific. (2014). Safety Data Sheet: 1-Boc-piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Protection and Deprotection Mechanisms. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

Personal protective equipment for handling 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-Boc-4-cyclopentylamino-piperidine CAS Registry: 812690-40-7 (Verify against specific vendor COA; analogs often share hazard profiles). Chemical Class: Boc-protected secondary amine / Piperidine derivative.

Immediate Action Profile:

  • Primary Hazard: Skin and severe eye irritation (H315, H319); potential respiratory sensitization (H335) due to the secondary amine functionality.

  • Physical State: Typically a viscous oil or low-melting solid.

  • Core PPE: Nitrile gloves (double-gloving recommended for solutions), chemical splash goggles, and lab coat.

  • Engineering Control: MANDATORY handling within a certified chemical fume hood.

Hazard Assessment & Risk Logic (The "Why")

As researchers, we do not simply follow rules; we mitigate specific molecular risks. The safety profile of this compound is dictated by two structural motifs:

  • The Secondary Amine (Cyclopentylamino group): Unlike the Boc-protected nitrogen, this external amine is nucleophilic and basic. It readily interacts with mucosal membranes and skin proteins, leading to irritation or potential sensitization (allergic dermatitis).

  • The Boc-Piperidine Core: The tert-butoxycarbonyl (Boc) group increases the molecule's lipophilicity compared to free piperidine. This enhances skin permeability, meaning the irritant amine payload can penetrate the stratum corneum faster than hydrophilic amines.

The Causality of Protocol: Because specific toxicological data (LD50, permeation rates) is often sparse for intermediate building blocks, we apply the Precautionary Principle . We treat this compound as a Sensitizing Irritant . Our PPE choices are designed not just to stop splashes, but to prevent trace contact that leads to sensitization over time.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Barrier Integrity)

Standard: ASTM F739 or EN 374 (Chemical Resistance).

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (High Grade)Latex is permeable to many organic amines. Nitrile offers superior resistance to the lipophilic nature of Boc-groups.
Thickness Minimum 0.11 mm (4-5 mil) Thin exam gloves may tear during capping/uncapping vials.
Configuration Double Gloving Outer Glove: Discard immediately upon contamination.Inner Glove: Acts as the final barrier.
Validation Inflation Test Before use, trap air in the glove and squeeze to check for pinhole leaks (Self-validating step).
B. Eye & Face Protection

Standard: ANSI/ISEA Z87.1 (Impact & Splash).

  • Handling Solid/Powder: Chemical Safety Goggles (tight-fitting). Safety glasses allow airborne dust to bypass the lens via the gap at the temple.

  • Handling Solutions: Safety glasses with side shields are acceptable only if working behind a fume hood sash. If outside the hood (e.g., transport), wear a face shield.

C. Respiratory Protection

Standard: OSHA 29 CFR 1910.134.

  • Primary Control: Chemical Fume Hood . Do not rely on respirators as a primary control.

  • Contingency: If hood unavailable (emergency only), use a Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges . The amine functionality requires specific basic-gas filtration.

Operational Workflow & Visualization

Workflow Diagram: PPE Decision Matrix

This logic gate ensures you select the correct PPE based on the physical state and quantity of the reagent.

PPE_Decision_Matrix Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Oil/Soln Quant_Solid Quantity > 1g? Solid->Quant_Solid Quant_Liq Concentrated (>1M)? Liquid->Quant_Liq Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Mandatory) Quant_Solid->Level1 No Level2 LEVEL 2 PPE: Safety Goggles + Double Nitrile (Fume Hood Mandatory) Quant_Solid->Level2 Yes (Dust Risk) Quant_Liq->Level1 No (Dilute) Quant_Liq->Level2 Yes Level3 LEVEL 3 PPE: Face Shield + Goggles + Chem-Resist Apron (Fume Hood Mandatory) Level2->Level3 If Heating/Refluxing

Figure 1: PPE Selection Logic based on physical state and risk potential.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Static" Check)
  • Verify Ventilation: Check fume hood flow monitor. It must read between 80-100 fpm (face velocity).

  • Clear Decks: Remove unnecessary clutter from the hood to prevent turbulence that could blow powder back at the operator.

  • Antistatic Measure: If the compound is a dry powder, use an antistatic gun or ionizer bar during weighing. Boc-protected amines can be statically charged, causing "jumping" during transfer.

Phase 2: Active Handling
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, tare the vial, move to the hood, add compound, cap tightly, and return to the balance. NEVER open the container outside the hood.

  • Solvent Addition:

    • Add solvent slowly down the side of the reaction vessel to minimize aerosolization.

    • Self-Validating Step: Check for exotherm. Amines can generate heat when mixing with acidic solvents or electrophiles.

Phase 3: Post-Work & Decontamination
  • Wipe Down: Clean the work surface with a paper towel soaked in dilute acetic acid (1%) or ethanol. The acid neutralizes residual amine traces.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first) to contain potential contamination.

  • Wash: Wash hands with soap and water immediately. Do not use solvent (acetone/DCM) to wash skin, as this drives chemicals deeper into the pores.

Emergency & Disposal Procedures

Emergency Response Diagram

Immediate actions to take in case of exposure.

Emergency_Response Accident Exposure Event Type Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT scrub Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush (15 min) Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Help Inhale->Action_Inhale Report Report to EHS & Seek Medical Evaluation Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response workflow for exposure events.

Waste Disposal[5][6][7]
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent violent exothermic reactions.

  • Labeling: Clearly mark as "Basic Organic Waste" or "Amine Contaminated."

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. Guidelines for Amine Handling. [Link]

  • PubChem. Compound Summary: this compound (CAS 812690-40-7). National Center for Biotechnology Information. [Link]

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